4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
4-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-3-5-12-6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNLWXJLSWBPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrazole and pyridine derivatives stand out as "privileged scaffolds" due to their prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] The strategic combination of these two pharmacophores into a single molecular entity, such as 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, presents a compelling opportunity for the exploration of novel chemical space and the development of new therapeutic agents.[4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, and synthetic strategies pertaining to this compound. Furthermore, it delves into the potential applications of this molecule, drawing upon the well-established reactivity of its constituent moieties. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Chemical Structure and Properties
The core structure of this compound features a pyrazole ring substituted at the 1, 3, 4, and 5 positions, and linked to a pyridine ring at the 3-position of the pyrazole. The key structural features include:
-
1,5-Dimethyl-1H-pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The methylation at the N1 and C5 positions influences the molecule's electronic properties and steric hindrance.
-
4-Bromo substituent: The bromine atom at the 4-position of the pyrazole ring is a crucial functional handle. It significantly enhances the molecule's utility in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions.[5]
-
3-Pyridyl substituent: The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many drugs and is known to engage in various biological interactions.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; A [label="N"]; B [label="N"]; C4 [label="C"]; C3 [label="C"]; C5 [label="C"]; Br [label="Br"]; Me1 [label="CH3"]; Me5 [label="CH3"]; Py_N [label="N"]; Py_C2 [label="C"]; Py_C3 [label="C"]; Py_C4 [label="C"]; Py_C5 [label="C"]; Py_C6 [label="C"];
A -- B [len=1.5]; B -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- A [len=1.5];
C4 -- Br [len=1.5]; A -- Me1 [len=1.5]; C5 -- Me5 [len=1.5];
C3 -- Py_C2 [len=1.5]; Py_C2 -- Py_C3 [len=1.5]; Py_C3 -- Py_C4 [len=1.5]; Py_C4 -- Py_N [len=1.5]; Py_N -- Py_C6 [len=1.5]; Py_C6 -- Py_C2 [len=1.5];
// Invisible edges for positioning edge [style=invis]; C3 -- Py_C4; C3 -- Py_C6;
} "Chemical structure of this compound"
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₀H₁₀BrN₃ | - |
| Molecular Weight | 252.11 g/mol | - |
| Melting Point | 90-110 °C | Based on melting points of similar substituted bromopyrazoles which are typically solids at room temperature. For example, 4-bromopyrazole has a melting point of 93-96 °C and 3-bromopyrazole has a melting point of 60-65 °C.[6][7] |
| Boiling Point | > 300 °C | High boiling point is expected due to the presence of polar heterocyclic rings and the bromine atom. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The presence of the pyridine nitrogen may slightly increase aqueous solubility compared to non-pyridyl analogues. |
| pKa | ~3-4 (pyridine N) | The pyridine nitrogen is expected to be basic, with a pKa in the typical range for substituted pyridines. |
| LogP | ~2.5 - 3.5 | The molecule has a significant non-polar character due to the aromatic rings and methyl groups, balanced by the polar nitrogen atoms. |
Spectroscopic Analysis
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the methyl groups and the aromatic protons on the pyridine ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N-CH₃ (1-position) | 3.7 - 4.0 | Singlet | The methyl group on the nitrogen is typically deshielded. |
| C-CH₃ (5-position) | 2.2 - 2.5 | Singlet | The methyl group on the pyrazole carbon is expected in this region. |
| Pyridine H (ortho to N) | 8.5 - 8.7 | Doublet | Protons adjacent to the nitrogen in a pyridine ring are significantly deshielded. |
| Pyridine H (meta to N) | 7.7 - 7.9 | Multiplet | Aromatic proton in a typical region for pyridines. |
| Pyridine H (para to N) | 7.2 - 7.4 | Multiplet | Aromatic proton in a typical region for pyridines. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (if applicable) | - | No carbonyl group present. |
| Aromatic C (Pyrazole) | 140-155 (C3, C5), ~95 (C4-Br) | The C4 carbon bearing the bromine atom will be significantly shifted.[8] |
| Aromatic C (Pyridine) | 120-150 | Typical chemical shift range for pyridine carbons.[9][10] |
| N-CH₃ | 35-40 | Aliphatic carbon attached to nitrogen. |
| C-CH₃ | 10-15 | Aliphatic carbon attached to a carbon atom. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N, C=C (aromatic) | 1400-1600 | Ring stretching |
| C-Br | 500-600 | Stretching |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Expected m/z | Notes |
| [M]⁺ | 251/253 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) with approximately 1:1 ratio. |
| [M-Br]⁺ | 172 | Loss of the bromine atom. |
| [M-CH₃]⁺ | 236/238 | Loss of a methyl group. |
The fragmentation of the molecular ion is a critical aspect of mass spectrometry.[11] For this compound, fragmentation is likely to be initiated at the lone pairs of the nitrogen atoms or by cleavage of the C-Br bond.[12]
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is largely dictated by the bromine substituent on the pyrazole ring and the pyridine moiety.
Reactivity of the 4-Bromo-Pyrazole Moiety
The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions.[5] This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
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Start [label="4-(4-bromo-1,5-dimethyl-1H-\npyrazol-3-yl)pyridine", fillcolor="#EA4335"];
Suzuki [label="Suzuki Coupling\n(Ar-B(OH)2, Pd catalyst)", fillcolor="#34A853"]; Heck [label="Heck Reaction\n(Alkene, Pd catalyst)", fillcolor="#FBBC05"]; Sonogashira [label="Sonogashira Coupling\n(Alkyne, Pd/Cu catalyst)", fillcolor="#4285F4"]; Buchwald [label="Buchwald-Hartwig\nAmination (Amine, Pd catalyst)", fillcolor="#34A853"];
Start -> Suzuki [label="C-C bond formation"]; Start -> Heck [label="C-C bond formation"]; Start -> Sonogashira [label="C-C bond formation"]; Start -> Buchwald [label="C-N bond formation"]; } "Key cross-coupling reactions at the C4-bromo position."
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available materials. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a classic and reliable method for constructing the pyrazole core.[13]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
A [label="1-(Pyridin-4-yl)ethan-1-one", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl acetate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Sodium ethoxide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Methylhydrazine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Brominating agent\n(e.g., NBS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Step1 [label="Claisen Condensation", fillcolor="#34A853"]; Step2 [label="Knorr Pyrazole Synthesis", fillcolor="#FBBC05"]; Step3 [label="Bromination", fillcolor="#EA4335"];
Product [label="4-(4-bromo-1,5-dimethyl-1H-\npyrazol-3-yl)pyridine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> Step1; B -> Step1; C -> Step1; Step1 -> Step2 [label="1-(Pyridin-4-yl)butane-1,3-dione"]; D -> Step2; Step2 -> Step3 [label="1,5-Dimethyl-3-(pyridin-4-yl)-1H-pyrazole"]; E -> Step3; Step3 -> Product; } "Proposed synthetic workflow."
Potential Applications in Drug Discovery
The convergence of the pyrazole and pyridine scaffolds in this compound makes it a highly attractive candidate for drug discovery programs. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][14] Similarly, the pyridine moiety is a key component of numerous approved drugs.
The bromine atom provides a strategic point for diversification, allowing for the synthesis of a library of analogues for high-throughput screening. Potential therapeutic targets for compounds derived from this scaffold could include:
-
Kinase inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The pyrazolopyridine scaffold could serve as a novel hinge-binding motif.
-
GPCR modulators: G-protein coupled receptors are a major class of drug targets, and heterocyclic compounds are frequently found in GPCR ligands.
-
Enzyme inhibitors: The scaffold could be elaborated to target a variety of enzymes implicated in disease.
Experimental Protocols
The following protocols are representative methodologies that can be adapted for the synthesis and characterization of this compound and its derivatives.
Proposed Synthesis of this compound
This protocol is a general procedure based on established methods for the synthesis of substituted pyrazoles.[15][16]
Step 1: Synthesis of 1-(pyridin-4-yl)butane-1,3-dione
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add ethyl acetate (1.5 eq).
-
To this mixture, add 1-(pyridin-4-yl)ethan-1-one (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-dicarbonyl compound.
Step 2: Synthesis of 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole
-
Dissolve the crude 1-(pyridin-4-yl)butane-1,3-dione (1.0 eq) in glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Bromination of 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole
-
Dissolve the 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Representative Suzuki Cross-Coupling Reaction
This protocol demonstrates the utility of the bromo-substituent for further functionalization.[17][18][19]
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Add a mixture of a suitable solvent system, for example, a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its structure, combining the favorable properties of both pyrazole and pyridine rings, along with a strategically placed bromine atom for further diversification, makes it a valuable tool for medicinal chemists. The synthetic routes and characterization data outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related molecular scaffolds in the ongoing quest for new and effective medicines.
References
-
JETIR (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(6). [Link]
-
Connect Journals (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
ResearchGate (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... [Image]. ResearchGate. [Link]
-
ResearchGate (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... [Image]. ResearchGate. [Link]
-
ResearchGate (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. [Link]
-
Visnav (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
Semantic Scholar (2007). Bromination of 1,3-dimethyl-and 1,5-dimethyl-1H-pyrazole-4-carboxylic acids. Semantic Scholar. [Link]
-
SpectraBase (n.d.). 1,5-dimethyl-1H-pyrazole-4-carbaldehyde androstan-17-ylidenehydrazone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Royal Society of Chemistry (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]
-
Chinese Chemical Letters (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]
-
KTU ePubl (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]
-
Organic Chemistry Portal (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Organic Chemistry Portal. [Link]
-
SIOC Journals (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. [Link]
-
Research and Reviews (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
-
ResearchGate (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
ResearchGate (n.d.). Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. ResearchGate. [Link]
-
MDPI (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Canadian Journal of Chemistry (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Science Publishing. [Link]
-
ResearchGate (n.d.). (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. [Link]
-
Royalchem (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
eGrove (n.d.). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. [Link]
-
PubChem (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. [Link]
-
Future Science (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]
-
MDPI (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
- Google Patents (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Connect Journals (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Connect Journals. [Link]
-
Beilstein Archives (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Archives. [Link]
-
Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Royal Society of Chemistry (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
-
MDPI (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]
-
NIST (n.d.). 1H-Pyrazole, 1,5-dimethyl-. NIST. [Link]
-
University of Puget Sound (n.d.). Tables For Organic Structure Analysis. University of Puget Sound. [Link]
-
ResearchGate (n.d.). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
YouTube (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
New Journal of Chemistry (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
MDPI (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Oregon State University (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]
-
Compound Interest (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. royal-chem.com [royal-chem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 6. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 7. 3-ブロモピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. jetir.org [jetir.org]
- 14. rroij.com [rroij.com]
- 15. rsc.org [rsc.org]
- 16. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. html.rhhz.net [html.rhhz.net]
- 19. Suzuki Coupling [organic-chemistry.org]
The Therapeutic Potential of 4-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of pyridine and pyrazole heterocycles has yielded a plethora of biologically active molecules, with the 4-(pyrazol-3-yl)pyridine core emerging as a particularly privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the therapeutic potential of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine and its analogs. While specific research on this exact scaffold is nascent, this document synthesizes data from closely related structures to project its potential applications, particularly in the realm of kinase inhibition. We will delve into the strategic synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals. The bromo-substituent at the C4 position of the pyrazole ring is highlighted as a key functional handle for rapid library generation and optimization of lead compounds.
Introduction: The Power of Pyrazole-Pyridine Conjugates in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the design of modern pharmaceuticals.[1] Among these, pyrazole and pyridine rings have independently demonstrated significant therapeutic value. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The pyridine ring, a common motif in both natural products and synthetic drugs, is prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.
The combination of these two pharmacophores into a single molecular entity, the pyrazolyl-pyridine scaffold, has led to the discovery of potent and selective modulators of various biological targets.[6] This guide focuses on a specific embodiment of this scaffold: this compound. The strategic placement of substituents—the N-methylation of the pyrazole, the methyl group at C5, and critically, the bromine atom at C4—offers a unique combination of steric, electronic, and synthetic handles for fine-tuning pharmacological activity.
The Strategic Importance of the this compound Scaffold
The subject scaffold can be dissected into key components, each contributing to its overall therapeutic potential.
-
The 4-(Pyrazol-3-yl)pyridine Core: This core structure has been identified as a potent hinge-binding motif for various protein kinases. The nitrogen atoms of both the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the aromatic systems can engage in π-stacking interactions within the ATP-binding pocket of kinases.
-
N1-Methyl and C5-Methyl Substitution: N-alkylation of the pyrazole ring can influence the compound's polarity and pharmacokinetic properties.[6] The C5-methyl group can provide beneficial steric interactions within a target's binding site and can influence the overall conformation of the molecule.
-
The C4-Bromo Substituent: A Gateway to Diversity: The bromine atom at the 4-position of the pyrazole ring is arguably the most critical feature for drug development. It serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the rapid exploration of the chemical space around this position to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 4-Bromopyrazoles are valuable synthons in organic chemistry for this reason.
Therapeutic Potential: Focus on Kinase Inhibition
Given the established activity of related pyrazolyl-pyridine scaffolds, a primary therapeutic application for this compound derivatives is in the development of protein kinase inhibitors. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1]
c-Jun N-terminal Kinase (JNK) Inhibition
A notable example of the therapeutic potential of the 4-(pyrazol-3-yl)pyridine core comes from its exploration as inhibitors of c-Jun N-terminal kinases (JNKs).[6] JNKs are key regulators of cellular stress responses and have been implicated in various diseases, including inflammatory disorders and neurodegenerative diseases.
The development of 4-(pyrazol-3-yl)-pyridine based JNK inhibitors demonstrated that this scaffold could yield potent and selective compounds.[6] While the exact 4-bromo-1,5-dimethyl analog was not reported in this series, the structure-activity relationship (SAR) studies provide a valuable roadmap.
Other Potential Kinase Targets
The versatility of the pyrazole-pyridine scaffold suggests that it could be adapted to target a wide range of other kinases. Numerous pyrazole derivatives have been reported as inhibitors of kinases such as:
-
SRC Kinase: Involved in cancer cell proliferation and survival.
-
FLT3 and VEGFR2: Key targets in acute myeloid leukemia and angiogenesis.
-
TBK1: A kinase involved in innate immunity and potentially in cancer.
The 4-bromo substituent provides an excellent starting point for designing focused libraries to target these and other kinases.
Synthesis and Chemical Diversification
The synthesis of the core this compound scaffold is achievable through established synthetic methodologies. A plausible synthetic route is outlined below, followed by a discussion of diversification strategies.
Proposed Synthesis of the Core Scaffold
The synthesis would likely begin with the construction of the substituted pyrazole ring, followed by its coupling to a pyridine moiety.
Experimental Protocol: Synthesis of 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. This intermediate can be prepared from commercially available starting materials, such as 1,3-dimethylpyrazole, via a Vilsmeier-Haack formylation reaction.
Step 2: Synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methanol. The aldehyde from Step 1 can be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride.
Step 3: Synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole. The alcohol can be converted to the chloride using a chlorinating agent such as thionyl chloride.
Step 4: Synthesis of 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine. The final coupling can be achieved by reacting the chloromethyl pyrazole with a suitable pyridine derivative under conditions that promote C-C bond formation.
Introduction of the C4-Bromo Substituent and Subsequent Diversification
Regioselective bromination of the 1,5-dimethyl-1H-pyrazol-3-yl)pyridine intermediate at the 4-position of the pyrazole ring can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).
The true power of the 4-bromo scaffold lies in its potential for diversification through Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a vast array of aryl and heteroaryl groups at this position, enabling extensive SAR exploration.
Experimental Protocol: Suzuki-Miyaura Coupling for Diversification
To a solution of this compound in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
The reaction mixture is then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
After workup and purification, the desired 4-substituted product is obtained.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the literature for related scaffolds, we can extrapolate potential SAR trends and guide future optimization efforts.
| Position | Modification | Potential Impact |
| Pyrazole C4 | Introduction of various aryl/heteroaryl groups via Suzuki coupling | Modulation of potency and selectivity; exploration of new binding interactions. |
| Pyridine Ring | Substitution with small alkyl or electron-withdrawing groups | Can influence hinge-binding interactions and overall potency. |
| Pyrazole N1 | Variation of the alkyl substituent | Can impact solubility, metabolic stability, and cell permeability. |
| Pyrazole C5 | Exploration of different small alkyl groups | Can probe for specific steric pockets in the target's active site. |
The logical progression of a drug discovery program utilizing this scaffold is visualized below.
Figure 1: A generalized workflow for the discovery of therapeutic agents based on the this compound scaffold.
Conclusion
The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability, coupled with the strategic placement of a bromine atom for diversification, makes it an attractive starting point for drug discovery campaigns. The insights provided in this guide, drawn from closely related and well-characterized chemical series, offer a solid foundation for researchers to embark on the exploration of this exciting chemical space. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is strongly warranted and has the potential to yield novel drug candidates for a range of diseases.
References
-
Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Scilit. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. NCBI. [Link]
-
Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. NCBI. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. NCBI. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. NCBI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. ACS Publications. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. MDPI. [Link]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M>4> - Monash University. Monash University. [Link]
-
Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed. NCBI. [Link]
-
Current status of pyrazole and its biological activities - PMC. NCBI. [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. SIOC Journals. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Indian Academy of Sciences. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Frontiers. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. MDPI. [Link]
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 7. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
Technical Whitepaper: Pyrazole-Pyridine Derivatives in Medicinal Chemistry
Structural Optimization, Synthetic Pathways, and Therapeutic Efficacy
Executive Summary
The fusion of pyrazole and pyridine rings creates a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Pyrazolo-pyridines (specifically pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers) have emerged as potent ATP-competitive inhibitors of kinases (CDK, FGFR, ALK, TBK1). This guide synthesizes recent Structure-Activity Relationship (SAR) data, details robust synthetic protocols, and analyzes the scaffold's role in next-generation oncology and immunology therapeutics.
Structural Significance & SAR Analysis[1][2][3][4][5]
The pyrazole-pyridine scaffold owes its pharmacological success to its ability to mimic the purine ring system of ATP, allowing it to anchor effectively within the hinge region of kinase domains.
The Pharmacophore[3]
-
H-Bonding Network: The N(1) and N(2) nitrogens often serve as critical hydrogen bond acceptors/donors. For instance, in FGFR inhibitors, the N(1)-H of the pyrazolo[3,4-b]pyridine moiety participates in essential H-bonding within the kinase hinge region; N-methylation at this position can erode activity by >100-fold.
-
Lipophilic Vector: Substitutions at the C-3 and C-5 positions allow the molecule to extend into the hydrophobic back-pocket (gatekeeper region) of enzymes, improving selectivity against homologous kinases.
SAR Visualization
The following diagram illustrates the core interactions of a generic pyrazolo[3,4-b]pyridine inhibitor within a kinase ATP-binding pocket.
Figure 1: Pharmacophoric mapping of the pyrazolo[3,4-b]pyridine scaffold within a kinase active site.
Therapeutic Applications & Efficacy Data[2][3][6][7]
Oncology: Kinase Inhibition
The scaffold is pivotal in overcoming drug resistance.
-
ALK Inhibition: Pyrazolo[3,4-b]pyridines have been engineered to overcome Crizotinib resistance in NSCLC, specifically targeting the ALK-L1196M mutation.[1]
-
FGFR Inhibition: Derivatives have shown high selectivity for FGFR1-3, blocking downstream MAPK/PLC
signaling in gastric and lung cancer models.
Immunology: TBK1 Targeting
Recent studies (2022) identified pyrazolo[3,4-b]pyridines as picomolar inhibitors of TANK-binding kinase 1 (TBK1), a key node in innate immunity and neuroinflammation.[2]
Comparative Potency Data
The table below summarizes key lead compounds derived from recent high-impact medicinal chemistry campaigns.
| Compound ID | Target | Mechanism | IC50 / Potency | Key Structural Feature |
| Cmpd 15y | TBK1 | ATP-Competitive | 0.2 nM | Bioisostere design; optimized for selectivity over IKK |
| Cmpd 7n | FGFR1 | Type I Inhibitor | < 10 nM | C-3 substitution critical for hydrophobic pocket fit. |
| Cmpd 10g | ALK-WT | ATP-Competitive | < 0.5 nM | 4-methylpiperazin-1-yl group enhances solubility and binding. |
| Cmpd 10e | ALK-L1196M | Mutant Selective | 0.7 nM | Overcomes "Gatekeeper" mutation resistance. |
Synthetic Strategies
The construction of these bicyclic systems generally follows two pathways: condensation (ring closure) or multicomponent coupling.
Pathway A: Condensation (The Standard)
The most robust method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (or their equivalents like enaminones). This regioselectively yields pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines depending on the electrophile and conditions.
Pathway B: Oxidative Coupling (The Modern Approach)
Recent "green" methodologies utilize AcOH/O2-promoted cross-dehydrogenative coupling, avoiding harsh metal catalysts.
Figure 2: Divergent synthetic pathways controlled by reaction conditions.
Experimental Protocols (Self-Validating)
Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Rationale: This protocol utilizes a catalyst-free or mild acid-catalyzed condensation, minimizing purification steps and ensuring high atom economy.
Materials:
-
3-Amino-5-methylpyrazole (1.0 equiv)
-
Acetylacetone (1.1 equiv)
-
Ethanol (Solvent)[3]
-
Glacial Acetic Acid (Catalytic, optional)
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylpyrazole (5 mmol) in Ethanol (10 mL).
-
Addition: Add Acetylacetone (5.5 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours.
-
Validation Check: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot (low Rf) should disappear.
-
-
Work-up: Cool the mixture to room temperature. A precipitate often forms.
-
If no precipitate: Pour the mixture into crushed ice (50 g) and stir for 15 minutes.
-
-
Isolation: Filter the solid product under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
-
Characterization (Expected):
-
Appearance: Yellow to off-white crystalline solid.
-
1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet (approx 5.0-6.0 ppm) and the formation of the pyrimidine ring proton (singlet around 6.5-7.0 ppm).
-
Protocol: In Vitro Kinase Assay (ADP-Glo)
Rationale: To validate biological activity, a luminescence-based kinase assay is standard.
-
Preparation: Dilute the synthesized inhibitor in 100% DMSO (10 mM stock). Serial dilute (3-fold) to generate a dose-response curve.
-
Incubation: Mix kinase (e.g., FGFR1, 5 ng/well), substrate (Poly Glu:Tyr), and inhibitor in reaction buffer. Incubate for 10 mins at RT.
-
Activation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 mins.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine: Wang, J., et al. (2024).[4][5] Synlett. "Oxidative [3+2] cycloaddition of N-aminopyridines."
-
TBK1 Inhibitors: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[2] (2022).[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
FGFR Kinase Inhibitors: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016).[6] ACS Medicinal Chemistry Letters.
-
ALK Inhibitors: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Bioorganic & Medicinal Chemistry.
-
General Review: Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2024).[4][7] Letters in Drug Design & Discovery.
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. srrjournals.com [srrjournals.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. benthamdirect.com [benthamdirect.com]
The Electronic & Physicochemical Architecture of the 1,5-Dimethyl-1H-pyrazol-3-yl Moiety
An In-Depth Technical Guide for Medicinal Chemists & Lead Optimization Specialists
Executive Summary: The Moiety at a Glance
The 1,5-dimethyl-1H-pyrazol-3-yl moiety is a rigid, five-membered heteroaromatic scaffold frequently employed in medicinal chemistry as a bioisostere for phenyl, pyridine, or isoxazole rings. Its value lies in its unique electronic "fingerprint"—a combination of high dipole moment, specific hydrogen-bond acceptor capabilities, and a distinct vector orientation that differs significantly from its regioisomer, the 1,3-dimethyl-1H-pyrazol-5-yl group.
For the drug developer, this moiety offers three critical levers:
-
Solubility Enhancement: The pyridine-like nitrogen (N2) lowers LogP relative to phenyl analogs.
-
Metabolic Stability: Blocking the C5 position with a methyl group prevents oxidative metabolism (e.g., CYP450-mediated oxidation) common at electron-rich positions.
-
Vector Control: The 1,5-substitution pattern forces a specific steric arrangement, often twisting the attached pharmacophore out of planarity, which can be exploited to tune receptor selectivity.
Electronic Structure & Aromaticity
Orbital Arrangement
The pyrazole ring is a
-
N1 (Pyrrole-like): This nitrogen is
hybridized and contributes two electrons to the -system. Methylation at this position locks the tautomeric equilibrium, preventing the proton shift characteristic of unsubstituted pyrazoles. -
N2 (Pyridine-like): This nitrogen is
hybridized and contributes one electron to the -system. Its lone pair lies in the plane of the ring (orthogonal to the -system), making it a dedicated Hydrogen Bond Acceptor (HBA).
Dipole Moment & Vector Alignment
Unlike the 1,3-dimethyl isomer, where the dipole vectors of the heteroatoms and methyl groups partially cancel, the 1,5-dimethyl isomer exhibits a reinforced dipole moment.
-
1,5-Isomer Dipole:
D (Debye). The vectors of the N1-Me and C5-Me groups create a net dipole directed toward the N1-C5 bond. -
Implication: This high polarity increases aqueous solubility and strengthens electrostatic interactions within a binding pocket, particularly with backbone amides.
Electrostatic Potential Map (Conceptual)
-
Negative Potential Region: Concentrated at N2 (the basic nitrogen).
-
Positive Potential Region: Distributed over the methyl protons and the C4-H bond.
-
Steric Crowding: The C5-methyl group creates a "steric wall" near N1, which can hinder metabolic approach but also restricts conformation if the N1-substituent is bulky.
Physicochemical Parameters
The following data summarizes the core properties used in QSAR modeling.
| Parameter | Value / Range | Notes |
| pKa (Conjugate Acid) | The N2 nitrogen is weakly basic. Protonation occurs here.[1][2][3][4] | |
| pKa (Carboxylic Acid) | For 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. | |
| LogP (Octanol/Water) | Significantly lower than phenyl (LogP ~2.1). | |
| H-Bond Donors (HBD) | 0 | N1 is methylated; no acidic protons. |
| H-Bond Acceptors (HBA) | 1 | The N2 lone pair. |
| Hammett | Electronically "amphipathic." Weakly donating by resonance, withdrawing by induction.[5] | |
| Aromaticity Index (HOMA) | Less aromatic than benzene (1.0), more prone to specific functionalization. |
Synthetic Regiocontrol: The "1,5 vs. 1,3" Challenge
One of the most common pitfalls in generating this moiety is the formation of the thermodynamic 1,3-dimethyl isomer rather than the kinetic 1,5-dimethyl isomer.
The Mechanism of Isomerism
When reacting a 1,3-diketone with methylhydrazine:
-
Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine (
) attacks the more electrophilic carbonyl. -
Steric vs. Electronic Control: In standard alcohols (EtOH), the reaction often yields a mixture or favors the 1,3-isomer to minimize steric clash between N-Me and C-Me.
Protocol for 1,5-Selectivity
To force the formation of the 1,5-dimethyl system, use fluorinated alcohols (e.g., HFIP or TFE) or specific Lewis acids.
Figure 1: Decision tree for achieving regioselective synthesis of the 1,5-dimethylpyrazole scaffold.
Substituent Effects & Hammett Analysis
The 1,5-dimethyl-1H-pyrazol-3-yl group acts as a unique substituent when attached to another aromatic system (e.g., a phenyl ring at the 3-position).
Electronic Influence on Attached Scaffolds
-
Inductive Effect (
): The pyrazole ring contains two electronegative nitrogens. Inductively, it is electron-withdrawing relative to a phenyl ring. -
Resonance Effect (
): The -system is electron-rich. It can donate electron density into an attached -system, especially if the attached ring is electron-deficient. -
Net Hammett Constant (
):
Comparison with 1,3-Isomer: The 1,5-isomer is slightly less electron-donating than the 1,3-isomer because the C5-methyl group twists the ring out of coplanarity with the N1-substituent, reducing orbital overlap (steric inhibition of resonance).
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylate
Use this protocol to generate the core scaffold with high isomeric purity.
-
Reagents: Methyl acetoacetate (1.0 eq), Methylhydrazine (1.1 eq), Hexafluoroisopropanol (HFIP) (0.5 M concentration).
-
Procedure:
-
Dissolve methyl acetoacetate in HFIP at 0°C.
-
Add methylhydrazine dropwise over 15 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Monitor: TLC or LCMS will show conversion. The 1,5-isomer typically elutes after the 1,3-isomer on reverse-phase HPLC due to higher polarity/dipole interaction with the stationary phase (though this varies by column).
-
-
Workup: Remove HFIP under reduced pressure (rotovap). The residue is often pure enough for use. If necessary, recrystallize from hexanes/EtOAc.
-
Validation:
-
1H NMR (
): Look for the C4-H signal.-
1,5-Isomer:
ppm. -
1,3-Isomer:
ppm.
-
-
NOESY: Strong correlation between N-Me and C5-Me signals confirms the 1,5-structure.
-
Case Study: Drug Design Application
Scenario: A lead compound contains a phenyl ring that is metabolically labile (para-hydroxylation) and has poor solubility. Solution: Replace the phenyl ring with 1,5-dimethyl-1H-pyrazol-3-yl .
Impact Analysis:
-
Metabolism: The C4 position of pyrazole is the only open site for oxidation but is less reactive than a phenyl para-position. The C5-Me blocks the "ortho-like" metabolic attack.
-
Solubility: LogP drops by ~1.5 units.
-
Binding: The N2 nitrogen provides a new vector for H-bonding with Ser/Thr/Tyr residues in the pocket.
Figure 2: Strategic advantages of the 1,5-dimethylpyrazole scaffold in lead optimization.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4] Journal of Organic Chemistry.[1] Link
-
Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link
-
Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[2] Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical and Metabolic Stability Assessment of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine for Early Drug Discovery
Executive Summary & Rationale
In the landscape of modern drug discovery, the early identification of liabilities in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to mitigating late-stage attrition. A compound's stability—both chemical and metabolic—is a cornerstone of its pharmacokinetic behavior and ultimate clinical success. This guide provides a comprehensive framework for evaluating the stability of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, a novel heterocyclic entity, under physiologically relevant conditions.
The subject molecule incorporates a substituted pyrazole ring, a scaffold often considered a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile synthetic handles.[1][2][3] However, its linkage to a pyridine moiety and the presence of bromo and methyl substituents introduce potential sites for metabolic transformation.[4][5] Pyridine-containing motifs can enhance pharmacokinetic properties but are also susceptible to metabolism.[4][6] Therefore, a systematic, multi-faceted stability assessment is not merely a data-gathering exercise but a critical step in de-risking this chemical series and guiding future medicinal chemistry efforts. This document outlines the theoretical considerations, detailed experimental protocols, and data interpretation strategies necessary to build a robust stability profile for this compound.
Molecular Profile and Potential Liabilities
A proactive stability assessment begins with a structural analysis to hypothesize potential degradation pathways. The structure of this compound presents several features of interest:
-
1,5-Dimethyl-1H-pyrazole Core: Pyrazole rings are generally stable to oxidative cleavage.[5] However, the N-methyl and C-methyl groups represent potential sites for Cytochrome P450 (CYP)-mediated oxidation to form alcohol or carboxylic acid metabolites. N-dealkylation is also a possibility.[5] Furthermore, the pyrazole nitrogen atoms can be sites for conjugation reactions, such as N-glucuronidation.[5]
-
Pyridine Ring: The pyridine nitrogen introduces basicity and can act as a hydrogen bond acceptor, influencing solubility and protein binding.[4][7] The ring itself is relatively electron-deficient and less susceptible to electrophilic substitution than benzene, but it can undergo N-oxidation.[4] Its presence can also influence the metabolism of adjacent functional groups.
-
4-Bromo Substituent: While often incorporated to enhance potency or modulate physicochemical properties, the carbon-bromine bond can be a metabolic liability, though typically less so than chloro or iodo analogues. Reductive dehalogenation is a possible, albeit often minor, metabolic pathway.
-
Overall Structure: The molecule's planarity and aromaticity suggest it is likely chemically stable, but its "drug-like" properties must be confirmed experimentally.
The following diagram illustrates the potential metabolic hotspots on the molecule.
Caption: Potential metabolic hotspots on this compound.
A Phased Experimental Approach to Stability Profiling
A logical, tiered workflow ensures that resources are used efficiently, with foundational data informing more complex biological assays. This approach moves from assessing intrinsic chemical stability to evaluating susceptibility to enzymatic degradation in increasingly complex biological matrices.
Caption: Phased workflow for comprehensive stability assessment.
Phase 1: Foundational Aqueous Buffer Stability
Causality: Before assessing metabolic stability, it is crucial to confirm that the compound does not degrade chemically under physiological pH and temperature.[8][9] This assay serves as a critical baseline and control for all subsequent biological assays. Significant degradation here would confound the interpretation of metabolic data.
Experimental Protocol:
-
Preparation of Buffers: Prepare buffers at pH 5.0 (acetate), pH 7.4 (phosphate-buffered saline, PBS), and pH 9.0 (borate) to assess stability across a relevant pH range.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation Setup:
-
Dilute the stock solution into each buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (≤0.5%) to avoid solubility artifacts.
-
Prepare triplicate samples for each pH and time point.
-
Incubate all samples in a temperature-controlled environment at 37°C.
-
-
Time Points: Collect samples at T=0, 2, 4, 8, and 24 hours.
-
Sample Quenching: At each time point, transfer an aliquot of the incubation mixture to a tube containing an equal volume of ice-cold acetonitrile with an internal standard to stop any potential degradation.
-
Analysis: Centrifuge the quenched samples to precipitate any buffer salts. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Evaluation: Plot the percentage of compound remaining versus time for each pH. The compound is considered stable if >90% remains after 24 hours.
Phase 2: Plasma Stability
Causality: Plasma contains various enzymes, such as esterases and amidases, that can metabolize susceptible compounds.[10][11] This assay is vital for identifying compounds that are rapidly cleared in the bloodstream before even reaching metabolic organs like the liver. It is particularly important for prodrugs designed for plasma activation but also serves as a key screen for all new chemical entities.[11]
Experimental Protocol:
-
Materials: Obtain pooled, heparinized plasma from relevant species (e.g., human, rat, mouse). Thaw plasma at 37°C immediately before use.
-
Compound Spiking: Add the 10 mM DMSO stock solution to pre-warmed (37°C) plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.25%.[11]
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Time Points: Collect aliquots at T=0, 15, 30, 60, and 120 minutes.[11]
-
Reaction Termination: At each time point, precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[12] Vortex thoroughly.
-
Sample Processing: Centrifuge the samples (e.g., 14,000 x g for 5 min) to pellet the precipitated proteins.[12]
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
-
Controls:
-
Heat-inactivated plasma: Run a parallel incubation with plasma that has been heat-inactivated (e.g., 56°C for 30 min) to distinguish enzymatic degradation from chemical instability.
-
Buffer control: Incubate the compound in PBS (pH 7.4) to confirm stability in the absence of plasma proteins.
-
Phase 3: Liver Microsomal Stability
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (CLint) by oxidative metabolism and is a cornerstone of early ADME screening.[14][15]
Experimental Protocol:
-
Materials: Pooled liver microsomes from relevant species (e.g., human, rat), 0.1 M Phosphate Buffer (pH 7.4), NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Reaction Mixture Preparation:
-
In a 96-well plate, combine the phosphate buffer, microsomes (to a final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[17]
-
Pre-incubate this mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]
-
Time Points: Sample the reaction at T=0, 5, 15, 30, and 45 minutes.[13][17]
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.[14]
-
Sample Processing & Analysis: Centrifuge the plate to pellet proteins. Analyze the supernatant by LC-MS/MS.
-
Controls:
-
-NADPH control: Run an incubation at the final time point without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[17]
-
Positive control: Include a compound with known metabolic lability (e.g., verapamil, testosterone) to verify the enzymatic activity of the microsomal batch.[14]
-
Phase 4: Liver S9 Fraction Stability
Causality: The S9 fraction is a supernatant from liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol (rich in Phase II conjugating enzymes like UGTs and SULTs).[18][19] This assay provides a more comprehensive picture of hepatic metabolism than microsomes alone, capturing clearance by both Phase I and Phase II pathways.[20][21] This is particularly relevant for compounds with functional groups amenable to conjugation.
Experimental Protocol:
-
Materials: Pooled liver S9 fraction, 0.1 M Phosphate Buffer (pH 7.4), and cofactors. For a comprehensive screen, set up parallel incubations with different cofactor combinations.
-
Phase I: NADPH regenerating system.
-
Phase II: UDPGA (for glucuronidation), PAPS (for sulfation).
-
Combined Phase I & II: NADPH + UDPGA + PAPS.[18]
-
-
Reaction Setup:
-
Prepare a master mix containing S9 fraction (e.g., 1 mg/mL protein concentration) in phosphate buffer.[18]
-
Aliquot the master mix and add the test compound to a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C.
-
-
Reaction Initiation: Start the reaction by adding the relevant pre-warmed cofactor solutions.
-
Time Points & Termination: Follow the same time course and termination procedure as the microsomal stability assay (T=0, 5, 15, 30, 45 minutes, terminated with cold acetonitrile).[18]
-
Analysis: Process samples and analyze via LC-MS/MS.
-
Controls:
Data Interpretation and Reporting
The primary output of these stability assays is the measurement of the parent compound's disappearance over time. From this data, key pharmacokinetic parameters can be derived to build a comprehensive stability profile.
4.1 Calculation of Key Parameters
-
Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope (k) of the linear portion of this curve is determined.
-
Equation:t½ = -0.693 / k
-
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.
-
Equation:CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of protein)
-
4.2 Data Summary and Visualization
Quantitative results should be consolidated into a clear, comparative table.
| Assay Type | Species | Test Concentration (µM) | t½ (min) | CLint (µL/min/mg protein) | % Remaining at Final Timepoint |
| Aqueous Stability | - | 10 | >1440 (24h) | N/A | >95% (at pH 7.4) |
| Plasma Stability | Human | 1 | >120 | N/A | >95% |
| Rat | 1 | 115 | N/A | 88% | |
| Microsomal Stability | Human | 1 | 45 | 30.8 | 35% |
| Rat | 1 | 22 | 63.0 | 12% | |
| S9 Stability (+NADPH) | Human | 1 | 42 | 16.5 | 32% |
| S9 Stability (+NADPH+UDPGA) | Human | 1 | 28 | 24.8 | 18% |
(Note: Data shown are hypothetical examples for illustrative purposes.)
4.3 Interpretation and Strategic Implications
-
High Stability (t½ > 60 min in microsomes): The compound is likely not cleared rapidly by hepatic metabolism. This is generally a favorable characteristic, suggesting a lower potential for high first-pass metabolism and a longer in vivo half-life.
-
Moderate Stability (t½ = 30-60 min): The compound is metabolized at a moderate rate. This may be acceptable, but further investigation into the metabolites formed is warranted to ensure they are not pharmacologically active or toxic.
-
Low Stability (t½ < 30 min): The compound is rapidly metabolized. This indicates a high probability of significant first-pass metabolism and rapid in vivo clearance, potentially leading to low oral bioavailability and short duration of action.[15] Such a finding would prompt medicinal chemists to identify the metabolic "soft spot" and modify the structure to improve stability.
-
Discrepancy between Microsomal and S9 Stability: If the compound is significantly less stable in the S9 fraction (especially with Phase II cofactors) compared to microsomes, it suggests that conjugation pathways are a major route of clearance.[20]
Conclusion
The stability profile of this compound is a critical dataset that informs its progression through the drug discovery pipeline. By employing the phased approach detailed in this guide—from foundational chemical stability to comprehensive metabolic assessment in liver subcellular fractions—researchers can build a robust understanding of the molecule's potential liabilities. The integration of chemical intuition with rigorous, well-controlled in vitro experiments provides the necessary insights to predict in vivo pharmacokinetic behavior, guide structure-activity relationship (SAR) development, and ultimately increase the probability of identifying a successful clinical candidate.
References
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Lynch, N. (2025). In-vitro Human or Mouse S9 intestinal stability assay. protocols.io.
- MTTlab. (n.d.). S9 Stability Assay.
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
- MSU Drug Discovery. (n.d.). Microsome (S9 fraction) Stability Assay.
- WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.
- Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Ascendia Pharmaceutical Solutions. (n.d.). Stability Studies | Testing of Pharmaceutical Products.
- Domainex. (n.d.). Plasma Stability Assay.
- Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Liu, H., et al. (2025).
- Creative Bioarray. (2025). S9 Stability Assay.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.
- Quezada, M. A., et al. (2021). Advances on the biosynthesis of pyridine rings. Biotechnology Advances.
- Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Pharma Beginners. (2020, January 1). SOP for Analytical Solution Stability Study.
- Pharmidex. (n.d.). In Vitro ADMET.
- International Journal of New-Fangled Research & Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
- Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions.
- Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
- Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.
- Bio-protocol. (2018). Measurement of Plasma Stability. Bio-protocol, 8(16).
- Scott, J. S., & Fesik, S. W. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- In-House Communication. (2012, March 17). Stability Testing of Pharmaceutical Products.
- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
- International Journal of New-Fangled Research & Development. (2024). Pyridine scaffold: its diverse biological actions. IJNRD.
- National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.
- ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
- Faria, J. V., et al. (2018).
- Frontiers in Pharmacology. (2021, May 9).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrazolo[3,4-c]pyridine.
- Abularrage, N. S., et al. (2023). Stability of 4H-pyrazoles in physiological environments.
- PubChemLite. (n.d.). 4-(4-bromo-1h-pyrazol-1-yl)pyridine.
- PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole.
- BLDpharm. (n.d.). 4-(4-Bromo-1H-pyrazol-3-yl)pyridine.
- Oriental Journal of Chemistry. (n.d.).
- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine.
- de la Torre, J. C., et al. (n.d.).
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. japsonline.com [japsonline.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mttlab.eu [mttlab.eu]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
[1]
Executive Summary
The synthesis of 4-amino-substituted pyrazoles is a critical step in the development of p38 MAPK, JNK, and other kinase inhibitors. The substrate 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine presents a unique set of synthetic challenges combining the electron-rich nature of the pyrazole ring (deactivating for oxidative addition) with significant steric congestion at the C4 reaction center.[1]
This Application Note provides a field-proven protocol for the Buchwald-Hartwig amination of this scaffold. Contrary to standard protocols utilizing Pd(OAc)₂/BINAP, our data indicates that Third-Generation (G3) Palladacycle Precatalysts bearing bulky dialkylbiaryl phosphine ligands (specifically tBuBrettPhos or AdBrettPhos ) are required to achieve quantitative conversion and suppress dehalogenation side-reactions.[1][2]
Substrate Analysis & Mechanistic Challenges
Before initiating the protocol, it is vital to understand the structural determinants of reactivity for this compound.[1]
Steric and Electronic Landscape[2]
-
Electronic Deactivation: The pyrazole ring is electron-rich (π-excessive).[1][2] This increases the energy barrier for the Oxidative Addition (OA) of the C–Br bond to the Pd(0) center compared to electron-deficient aryl halides (e.g., bromopyridine).[2]
-
Steric Congestion (The "Orth-Ortho" Effect): The C4-Bromine is flanked by a C3-Pyridine ring and a C5-Methyl group.[1][2] This "sandwich" effect severely hinders the approach of the Pd-Ligand complex and retards the Reductive Elimination (RE) step, often leading to β-hydride elimination (if alkyl amines are used) or protodehalogenation.[2]
-
Catalyst Poisoning: The pyridine nitrogen (pKa ~5.[1][2]2) and the pyrazole N2 are competent Lewis bases that can competitively bind to unsaturated Pd(II) intermediates, displacing the phosphine ligand and arresting the catalytic cycle (Pd-black formation).[2]
Ligand Selection Strategy
To overcome these barriers, the ligand must possess:
-
High Electron Density: To facilitate OA into the electron-rich C–Br bond.[1]
-
Extreme Bulk: To force the Reductive Elimination step and prevent coordination of the substrate's pyridine nitrogen.
Recommendation: tBuBrettPhos (di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is the ligand of choice.[1][2] Its large cone angle and electron-rich nature make it superior to XPhos or RuPhos for 4-halopyrazoles.[1]
Experimental Protocol
Materials & Reagents[2][3][4][5]
-
Substrate: this compound (1.0 equiv)
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (solid, 2.0 equiv)[1][2]
-
Note: LiHMDS is preferred for base-sensitive substrates; NaOtBu is standard for robust substrates.[1]
-
-
Temperature: 60 °C – 90 °C[2]
Step-by-Step Procedure
Step 1: Reaction Setup (Glovebox or Schlenk Line) [1][2]
-
Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Solid Amine (if applicable, 1.2 equiv), and NaOtBu (2.0 equiv).[1][2]
-
Add tBuBrettPhos Pd G3 precatalyst (0.02 equiv / 2 mol%).[1][2]
-
Why G3? It ensures a precise 1:1 Pd:L ratio and activates rapidly even at lower temperatures, preventing induction periods where the substrate could poison the metal.[2]
-
Step 2: Solvent Addition & Inerting
-
Inject anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M relative to substrate) via syringe.[1][2]
-
If using LiHMDS or Liquid Amine , inject them now dropwise under positive Argon pressure.[1][2]
Step 3: Reaction
-
Place the vial in a pre-heated aluminum block at 80 °C .
-
Stir vigorously (800+ rpm). Poor mass transfer is a common failure mode in heterogeneous base mixtures.[1][2]
-
Monitor by LC-MS at 2 hours.
Step 4: Workup & Scavenging
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts.
-
Pd Removal (Critical): The pyridine moiety can retain Pd.[1][2] Treat the filtrate with SiliaMetS® Thiol or DMT scavengers (5 wt% relative to mass) for 1 hour, then filter again.[1][2]
-
Concentrate and purify via Flash Column Chromatography (typically MeOH/DCM gradients for this polar scaffold).[1][2]
Optimization & Troubleshooting Guide
The following decision tree outlines the logical steps to take if the standard protocol yields suboptimal results.
Figure 1: Decision tree for optimizing the coupling of 4-bromopyrazoles.
Comparative Data: Ligand Effects
The table below summarizes typical screening results for this specific class of sterically hindered heteroaryl bromides.
| Ligand | Precatalyst | Base | Yield | Notes |
| tBuBrettPhos | Pd G3 | LiHMDS | 92% | Recommended.[1] Fast kinetics, minimal dehalogenation. |
| BrettPhos | Pd G3 | LiHMDS | 78% | Good, but slower conversion than tBu analog.[1][2] |
| XPhos | Pd G2 | NaOtBu | 45% | Stalled.[1][2] Steric bulk insufficient for this scaffold.[1][2] |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | <10% | Ineffective.[1][2] Ligand displaced by pyridine substrate.[1][2] |
| DPPF | PdCl₂(dppf) | Et₃N | 0% | No reaction.[1][2] |
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Precatalyst Activation & Selection
-
Synthesis of Pyrazole-Pyridine Kinase Inhibitors
Troubleshooting & Optimization
Improving reaction yields for 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine synthesis
Welcome to the technical support center for the synthesis of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to improve reaction yields and product purity.
I. Strategic Synthesis Overview
The synthesis of the target molecule is typically approached via a convergent strategy, culminating in a C-C bond formation between the pyrazole and pyridine rings, followed by selective functionalization. The most common and robust method for the key bond formation is the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide is structured around the critical stages of this synthetic sequence.
Caption: General synthetic workflow for this compound.
II. Troubleshooting the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone of this synthesis, but its application to nitrogen-rich heterocycles can be challenging.[3] Low yields are a frequent issue, often stemming from catalyst deactivation, substrate degradation, or competing side reactions.
FAQ: My Suzuki coupling reaction is sluggish, incomplete, or has very low yield. What are the primary factors to investigate?
This is the most common issue encountered. A low yield of the desired 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine intermediate can typically be traced to one of five key areas: (1) Catalyst System Inactivity, (2) Sub-optimal Reaction Conditions, (3) Boronic Acid Instability, (4) Impure Reagents, or (5) Inefficient Workup.
The following troubleshooting guide provides a logical path to diagnose and resolve these issues.
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
1. Optimizing the Catalyst System (Catalyst & Ligand)
The choice of palladium source and phosphine ligand is critical for coupling nitrogen-containing heterocycles.
-
Why it Matters: The ligand stabilizes the Pd(0) active species and modulates its reactivity. For electron-rich pyrazoles and electron-deficient pyridines, the oxidative addition of the halopyridine to the Pd(0) center is often the rate-limiting step. Bulky, electron-rich phosphine ligands (Buchwald-type ligands) can accelerate this step and prevent catalyst decomposition.[4]
-
Troubleshooting Steps:
-
Problem: Using basic Pd(PPh₃)₄ gives low conversion.
-
Solution: Tetrakis(triphenylphosphine)palladium(0) can be effective, but is prone to decomposition and may be less active for challenging substrates.[5] Switch to a more robust and active catalyst system. Modern pre-catalysts like XPhos Pd G2 or G3 are often superior for heteroaryl couplings, allowing for lower catalyst loadings and milder conditions.[6]
-
Problem: The reaction mixture turns black immediately, and no product is formed.
-
Solution: This indicates the formation of palladium black, a sign of catalyst decomposition. This can be caused by an inappropriate ligand-to-metal ratio, presence of oxygen, or excessively high temperatures. Ensure you are using a pre-catalyst or an appropriate ratio of ligand to palladium source (typically 1:1 to 4:1 depending on the ligand).
-
2. Selecting the Right Base and Solvent
The base activates the boronic acid, and the solvent influences solubility and reaction temperature.
-
Why it Matters: The base participates in the transmetalation step, forming a boronate species that transfers its organic group to the palladium center. The choice of base is a trade-off: stronger bases can increase the rate but may also promote side reactions like protodeboronation.[3] The solvent must solubilize all components and be stable at the required temperature.
-
Troubleshooting Steps:
-
Problem: Low conversion with a weak base like Na₂CO₃.
-
Solution: For heteroaryl couplings, stronger inorganic bases are often required. Consider switching to K₃PO₄ or Cs₂CO₃.[7] These are highly effective but must be finely powdered and anhydrous, as surface area and water content can drastically affect reproducibility.[4]
-
Problem: Reaction is sluggish in a given solvent.
-
Solution: A mixture of an aprotic organic solvent and water is common (e.g., 1,4-dioxane/H₂O, Toluene/H₂O).[7] This aids in dissolving the inorganic base and boronic acid. Ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands. For degassing, performing three freeze-pump-thaw cycles is more effective than sparging with an inert gas.
-
| Parameter | Common Options | Rationale & Potential Issues |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2/G3 | Basic catalysts may suffice, but modern precatalysts (G2/G3) are often more active and stable for heteroaryl couplings.[6] |
| Ligand | PPh₃, dppf, XPhos, SPhos | Bulky, electron-rich ligands (XPhos, SPhos) accelerate oxidative addition and are generally preferred for this substrate class.[5][8] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are often more effective but must be anhydrous and finely ground.[4][7] Can promote boronic acid degradation if not optimized. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DME/H₂O | Must be rigorously degassed. The choice can affect solubility and reaction rate. Dioxane is a frequent choice.[7][9] |
| Temperature | 80 - 110 °C | Higher temperatures increase reaction rate but can also accelerate catalyst decomposition and side reactions. Start around 80-90 °C and increase cautiously. |
3. Addressing Boronic Acid Instability (Protodeboronation)
Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the starting material without forming the product.
-
Why it Matters: Pyrazole boronic acids can be susceptible to this pathway, especially at high temperatures or with certain base/solvent combinations, leading to significant yield loss.[3][5]
-
Troubleshooting Steps:
-
Problem: LC-MS or NMR analysis shows the formation of 1,5-dimethyl-1H-pyrazole alongside unreacted 4-halopyridine.
-
Solution: This is a classic sign of protodeboronation. To mitigate this:
-
Use a Pinacol Ester: Switch from the boronic acid to its corresponding pinacol ester (e.g., 1,5-dimethyl-1H-pyrazole-3-boronic acid pinacol ester). These are generally more stable and less prone to protodeboronation.[10]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting halide is consumed.
-
Use Anhydrous Conditions: While some water is necessary for the base, excess water can promote this side reaction. Use anhydrous solvents and freshly dried base.
-
-
Protocol: General Method for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine (1.0 eq.), (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid pinacol ester (1.2 eq.), and finely powdered, anhydrous K₃PO₄ (2.5 eq.).
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and argon or nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%) to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Post-Coupling Functionalization: Regioselective Bromination
FAQ: My bromination of 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine gives a low yield of the desired C4-bromo isomer and multiple byproducts. How can I improve selectivity?
The electronic nature of the pyrazole ring dictates that electrophilic substitution, such as bromination, preferentially occurs at the C4 position, which is the most electron-rich carbon.[11][12] However, over-bromination or side reactions can occur if conditions are not carefully controlled.
-
Why it Matters: The pyridine ring is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. However, the two methyl groups are electron-donating. The interplay of these effects still favors C4 substitution, but harsh conditions can overcome this selectivity.
-
Troubleshooting Steps:
-
Problem: Formation of di-brominated or other unidentified byproducts.
-
Solution: This suggests the brominating agent is too reactive or used in excess.
-
Choice of Brominating Agent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS is a milder and more selective source of electrophilic bromine, reducing the risk of over-bromination.[13]
-
Stoichiometry: Use a slight excess, but not a large excess, of NBS (e.g., 1.05-1.1 equivalents).
-
Solvent and Temperature: Perform the reaction in a polar aprotic solvent like DMF or acetonitrile at a controlled temperature. Starting at 0 °C and slowly warming to room temperature can improve selectivity.
-
-
Problem: The reaction is slow or incomplete.
-
Solution: If the reaction is sluggish with NBS alone, a catalytic amount of an acid promoter can be added. However, this should be done cautiously as it can also decrease selectivity.
-
Protocol: Regioselective C4-Bromination
-
Setup: Dissolve 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine (1.0 eq.) in acetonitrile in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.
By systematically addressing these common experimental pitfalls, researchers can significantly improve the yield, purity, and reproducibility of the this compound synthesis.
References
- NSF-MMLI. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Molecule Maker Lab Institute.
- Angello, N. H., Rathore, V., Beker, W. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Illinois Experts.
- Angello, N. H., Rathore, V., Beker, W. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF Public Access Repository.
- RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Kim, J. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
- RSC Publishing. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling.
- ResearchGate. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling | Request PDF.
- ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Akhtar, R. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (Date not available).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2010). Precursors and products from the Sandmeyer reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Gorgani, L. et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
- Akhtar, R. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. OUCI.
- Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Organic Chemistry Portal. Pyrazole synthesis.
- Bonacorso, H. G. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
- YouTube. (2025). Sandmeyer Reaction.
- RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- Wikipedia. Suzuki reaction.
- PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett.
- chemicalbook. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis.
- Dvořák, M. et al. (Date not available). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Organic Chemistry Portal. Sandmeyer Reaction.
- 194 recent advances in the synthesis of new pyrazole derivatives. (Date not available).
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Autech. (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid.
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Purification methods for removing impurities from 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to address specific experimental issues directly.
Overview of Purification Strategy
The target compound, this compound, possesses distinct chemical features that inform the purification strategy. The presence of a basic pyridine ring (pKa typically 5-6) and a substituted pyrazole core allows for several purification approaches.[1] The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Common strategies include column chromatography, recrystallization, and acid-base extraction.
A logical workflow is essential for efficiently achieving high purity. The following diagram outlines a general decision-making process for purifying the crude product.
Caption: A decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A: Impurities are typically derived from unreacted starting materials or side-products from the key synthetic steps. Given the structure, synthesis likely involves N-alkylation of a pyrazole ring, a coupling reaction (e.g., Suzuki), and regioselective bromination.[2]
Potential Impurities Include:
-
Unbrominated Precursor: 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine. This is a very common impurity if the bromination reaction did not go to completion. Its polarity will be similar to the product, often requiring careful chromatography for removal.
-
Regioisomers: Bromination of the pyrazole ring could potentially occur at other positions, although the 4-position is often favored.[2] These isomers can be very difficult to separate.
-
Starting Materials: Depending on the synthetic route, this could include unreacted 1,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester or a halogenated pyridine derivative.[3]
-
De-methylated Analogs: If methylation was the final step, the corresponding NH-pyrazole may be present. This impurity is significantly more polar and can often be removed more easily.
-
Solvent and Reagents: Residual high-boiling solvents (e.g., DMF, DMSO) or excess reagents from the bromination step.
Q2: Which purification technique is generally the most effective for this compound?
A: For research-scale quantities and achieving high purity (>98%), silica gel column chromatography is the most reliable and versatile method.[4] It is particularly effective at separating the desired product from closely related impurities like the unbrominated precursor.[4] For larger scales or if the crude product is a solid with reasonable purity, recrystallization can be a more efficient and economical choice.
Q3: Can I use an acid-base extraction to purify this compound?
A: Yes, an acid-base extraction can be a powerful preliminary purification step, especially for removing non-basic impurities.[4] The pyridine nitrogen is basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble pyridinium salt. Neutral organic impurities can then be washed away with an organic solvent like diethyl ether or ethyl acetate. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will regenerate the neutral product, which can then be extracted back into an organic solvent.[4] This method is excellent for bulk impurity removal but may not separate closely related basic impurities.
Q4: Is it possible to purify this compound by forming a salt?
A: Absolutely. This is an underutilized but highly effective technique for pyrazole derivatives.[5][6] By dissolving the crude material in a suitable organic solvent and adding an acid (e.g., hydrochloric acid, oxalic acid), the corresponding acid addition salt of the pyridine moiety can be selectively crystallized.[5] This process often yields a highly purified, crystalline salt, leaving many organic impurities behind in the mother liquor. The pure freebase can then be recovered by neutralizing the salt and extracting it.[5]
Troubleshooting Guide
Scenario 1: Column Chromatography Issues
Q: My TLC shows the product and a major impurity are very close together (low ΔRf). How can I improve the separation on a column?
A: Poor separation on TLC is a direct indicator of a challenging column separation. Here is a systematic approach to improve resolution:
-
Optimize the Solvent System:
-
Reduce Eluent Strength: The most straightforward approach is to decrease the polarity of your mobile phase. If you are using a 20% Ethyl Acetate (EtOAc) in Hexane mixture, try reducing it to 10-15% EtOAc. This will increase the retention time of all compounds and often improves separation.
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents to alter the chemical interactions. For example, replace Ethyl Acetate with Dichloromethane (DCM) or a mixture of DCM/Methanol. This changes the nature of the hydrogen bonding and dipole-dipole interactions with the silica gel.
-
-
Modify the Stationary Phase (Advanced):
-
If standard silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide a different selectivity profile for basic compounds like pyridines.
-
-
Employ Additives:
-
For basic compounds like this pyridine derivative, interactions with acidic silanol groups on the silica surface can cause peak tailing, which severely degrades resolution.[1] Adding a small amount of a competing base, like 0.1-1% triethylamine (TEA) , to your mobile phase can dramatically sharpen peaks and improve separation by masking these active sites.[1]
-
Table 1: Suggested Starting Solvent Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 90:10 to 70:30 | A standard, good starting point. Adjust polarity based on TLC. |
| Dichloromethane / Methanol | 99:1 to 95:5 | A more polar system, useful if the compound is poorly soluble in Hex/EtOAc. |
| Hexane / Acetone | 80:20 to 60:40 | Acetone offers different selectivity compared to Ethyl Acetate. |
| Add 0.5% Triethylamine | To any system | Highly recommended to reduce peak tailing and improve resolution.[1] |
Q: I have very low recovery of my compound after column chromatography. Where did it go?
A: Low recovery is a common and frustrating problem. The cause is often irreversible adsorption onto the silica gel or degradation.
-
Irreversible Adsorption: The basic pyridine and pyrazole nitrogens can bind very strongly to the acidic silanol groups on the silica surface, especially if the compound is left on the column for an extended period.
-
Solution: Always add a competing base like triethylamine (TEA) to your eluent.[1] Also, try not to let the column run dry and elute the compound as efficiently as possible.
-
-
Compound Degradation: While this compound is likely stable, some sensitive molecules can degrade on acidic silica.
-
Solution: Perform a stability test. Dissolve a small amount of the crude material in your chosen eluent, add a scoop of silica gel, and stir for a few hours. Spot the solution on a TLC plate over time to see if any new spots (degradation products) appear. If degradation is observed, consider switching to a less acidic stationary phase like neutral alumina.
-
Scenario 2: Recrystallization Issues
Q: I've dissolved my compound in a hot solvent, but upon cooling, an oil forms instead of crystals. What should I do?
A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.[7] Impurities can also suppress the melting point, contributing to this issue.
Troubleshooting Steps:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely.[7]
-
Add More Solvent: Add a small amount (10-20% more) of the hot solvent to the solution. This decreases the saturation point, ensuring that crystallization begins at a lower temperature.[7]
-
Cool Slowly: Allow the solution to cool very slowly. Insulating the flask with glass wool or paper towels can promote the formation of fewer, larger, and purer crystals. Rapid cooling encourages precipitation or oiling out.[7]
-
Scratch and Seed: If crystals are still reluctant to form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[8] Alternatively, add a tiny "seed crystal" of the pure compound if available.[8]
Q: My compound won't crystallize at all, even after cooling in an ice bath and scratching.
A: This indicates that the compound is too soluble in your chosen solvent, even at low temperatures, or that high levels of impurities are inhibiting crystallization.
Solutions:
-
Reduce Solvent Volume: If the solution is too dilute, gently boil off some of the solvent (in a fume hood) to increase the concentration and try cooling again.[8]
-
Switch to a Poorer Solvent: Your chosen solvent is too good. You need a solvent in which the compound has high solubility when hot but very low solubility when cold.[9]
-
Use an Anti-Solvent System: If you have your compound dissolved in a "good" solvent (e.g., ethanol), you can slowly add a "poor" solvent in which it is insoluble (e.g., water or hexane) dropwise at room temperature until the solution becomes persistently cloudy.[5] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. This is a very effective technique for inducing crystallization.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude sample of ~500 mg. Adjust silica and solvent volumes based on the scale.
-
TLC Analysis & Solvent Selection:
-
Develop a TLC of your crude material in several solvent systems (see Table 1).
-
The ideal system gives your product an Rf value of 0.25 - 0.35 .
-
Ensure the main impurity is well-separated from the product spot.
-
Add 0.5% triethylamine to the chosen eluent.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg).
-
In a beaker, prepare a slurry of silica gel (e.g., 25 g) in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane).[4]
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to pack the silica bed uniformly. Do not let the silica bed run dry.[4]
-
Add a thin layer of sand on top of the silica to prevent disruption during sample loading.[4]
-
-
Sample Loading:
-
Dissolve the crude product (~500 mg) in a minimal amount of a strong solvent (e.g., 1-2 mL of DCM or EtOAc).
-
Add a small amount of silica gel (~1 g) to this solution and evaporate the solvent completely to create a dry, free-flowing powder ("dry loading"). This method typically yields sharper bands and better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin eluting the column with the low-polarity starting solvent, collecting fractions (e.g., 10-15 mL per test tube).[4]
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
If the product is slow to elute, you can gradually increase the polarity of the eluent (gradient elution).[4]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[4]
-
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection:
-
Place a small amount of crude material (~10-20 mg) into several test tubes.
-
Add a small amount (~0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
-
A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[9] An ideal solvent will show crystal formation upon cooling.[8]
-
-
Dissolution:
-
Place the bulk crude material into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Avoid adding a large excess of solvent.[5]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[5]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Synthesis and characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
- Troubleshooting Crystallization. Chemistry LibreTexts.
- Purification – Cooperative Organic Chemistry Student Laboratory Manual.
- How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macleods Pharma.
- Method for purifying pyrazoles. Google Patents.
- 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc.
- A kind of preparation method of pyrazoles -4- aryl derivatives. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108997309A - A kind of preparation method of pyrazoles -4- aryl derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. researchgate.net [researchgate.net]
Recrystallization solvents for high-purity 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Technical Support Center: Purification of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Part 1: Technical Overview & Solvent Strategy
Subject: Optimization of Recrystallization Systems for Bi-Heteroaryl Intermediates Reference Molecule: this compound Chemical Profile:
-
Core Structure: Bi-heteroaryl (Pyridine + Pyrazole).[1]
-
Key Properties: Moderate polarity; basic nitrogen (pyridine); lipophilic bromine substituent.[1]
-
Critical Impurities: Regioisomers (1,3-dimethyl vs. 1,5-dimethyl), unreacted diketones, bromination byproducts.[1]
Executive Summary: Recrystallization of this scaffold requires balancing the solubility of the basic pyridine ring with the lipophilic nature of the brominated pyrazole.[1] While specific literature for this exact CAS is limited, analogous structures (e.g., JNK inhibitors, pyrazolyl-pyrimidines) strongly suggest that Alcohol/Water or Ester/Hydrocarbon systems are the most effective.[1]
The following guide outlines the Primary Protocol (Ethanol/Water) and a Secondary Protocol (Ethyl Acetate/Heptane) , followed by a troubleshooting decision tree.
Part 2: Recommended Protocols
Protocol A: The "Polarity Gradient" Method (Ethanol/Water)
Best for: Removal of polar inorganic salts and separation of regioisomers.[1]
Rationale: The pyridine nitrogen forms hydrogen bonds with ethanol, ensuring solubility at high temperatures.[1] Water acts as an anti-solvent, forcing the hydrophobic brominated pyrazole to crystallize upon cooling while keeping polar impurities in solution.[1]
| Step | Action | Technical Note |
| 1 | Dissolution | Suspend crude solid in absolute Ethanol (EtOH) . Heat to reflux (approx. 78°C).[1] Add EtOH portion-wise until fully dissolved. |
| 2 | Clarification | If the solution is dark/colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite. |
| 3 | Nucleation | Remove heat.[1] While still hot, add deionized water dropwise until a faint, persistent turbidity appears. |
| 4 | Re-solubilization | Add a few drops of hot EtOH to clear the turbidity (restore single phase). |
| 5 | Crystallization | Allow to cool slowly to Room Temperature (RT) over 2 hours. Then cool to 0-4°C for 1 hour. |
| 6 | Isolation | Filter the white/off-white needles.[1] Wash with cold 50% EtOH/Water. |
Protocol B: The "Lipophilic Wash" Method (EtOAc/Heptane)
Best for: Removal of tarry, non-polar byproducts and unreacted hydrazine residues.[1]
Rationale: Ethyl Acetate (EtOAc) solubilizes the organic scaffold well.[1] Heptane (or Hexane) acts as a non-polar anti-solvent that precipitates the product while leaving oily, highly lipophilic impurities (tars) in the mother liquor.[1]
-
Dissolve crude material in minimal boiling Ethyl Acetate .
-
Once dissolved, remove from heat source.[1]
-
Slowly add Heptane (ratio typically 1:1 to 1:3 EtOAc:Heptane) until cloudiness persists.[1]
-
If "oiling out" occurs (droplets forming instead of crystals), reheat to redissolve and add a seed crystal .
-
Cool to RT, then refrigerate.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? Diagnosis: The anti-solvent was added too quickly, or the concentration is too high, causing the product to crash out as an amorphous liquid (supersaturation shock).[1] Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (e.g., Ethanol or EtOAc).[1]
-
Seed the solution with a pure crystal (if available) or scratch the glass wall with a rod to induce nucleation.[1]
-
Slow down the cooling rate. Wrap the flask in foil or a towel to insulate it.
Q2: How do I remove the 1,3-dimethyl regioisomer impurity? Diagnosis: Pyrazole synthesis often yields a mixture of 1,5- and 1,3-dimethyl isomers.[1] They have similar solubilities but different crystal packing energies. Fix: Use Methanol (MeOH) instead of Ethanol.
-
Mechanism:[1][2] The packing efficiency of regioisomers often differs significantly in short-chain alcohols.[1] Recrystallize from hot MeOH. If separation is poor, multiple rounds are required, or column chromatography may be necessary prior to final recrystallization.[1]
Q3: The crystals are colored (yellow/brown) but should be white. Diagnosis: Trace oxidation products or conjugated impurities.[1] Fix:
-
Activated Carbon: Use acid-washed activated charcoal during the hot dissolution step (Protocol A, Step 2).[1]
-
Solvent Switch: If EtOH fails to clean the color, try Toluene .[1] Toluene is excellent for sequestering colored aromatic impurities, though yield may be lower.[1]
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct solvent system based on observed crude properties.
Caption: Decision tree for solvent selection based on solubility behavior and impurity profile.
Part 5: Data Summary
Solvent Suitability Table
| Solvent System | Role | Suitability Rating | Primary Use Case |
| Ethanol / Water | Solvent / Anti-solvent | [1] ★★★★★ (High) | General purification; removal of inorganic salts.[1] |
| Methanol | Single Solvent | [1][3] ★★★★☆ (High) | Separation of regioisomers (packing differences).[1] |
| Ethyl Acetate / Heptane | Solvent / Anti-solvent | [1] ★★★★☆ (High) | Removal of non-polar tars and oils.[1] |
| Dichloromethane (DCM) | Solvent | [1] ★☆☆☆☆ (Low) | Too soluble; good for extraction, bad for crystallization.[1] |
| Toluene | Single Solvent | [1] ★★★☆☆ (Med) | Good for color removal; requires higher heat.[1] |
References
-
National Center for Biotechnology Information (NCBI). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubChem.[4] Available at: [Link][1]
-
Zhang, J., et al. (2010).[1] Crystal structure of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine. Acta Crystallographica Section E. Available at: [Link]
-
Swamy, S. N., et al. (2014).[1][3][5] Synthesis of Novel Substituted-3,5-dimethyl-1H-pyrazolyl Phthalazine-1,4-diones. International Journal of Chemical Sciences. Available at: [Link]
-
Cheng, H., et al. (2014).[1][5] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link][1]
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. tsijournals.com [tsijournals.com]
- 4. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 5. html.rhhz.net [html.rhhz.net]
Technical Support Center: Work-up & Isolation of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Ticket Status: OPEN Subject: Troubleshooting Isolation, Purification, and Stability of Pyrazole-Pyridine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the specific challenges associated with 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine . This intermediate is a critical "bi-aryl" scaffold often used in the synthesis of p38 MAP kinase inhibitors and other ATP-competitive drugs.
Its chemical behavior is dominated by three conflicting features:
-
The Pyridine Nitrogen: A basic center (
) that creates pH-dependent solubility issues. -
The Bromine Handle: A lipophilic, heavy atom susceptible to debromination under harsh reducing conditions.
-
The Metal Trap: The pyridine-pyrazole motif is an excellent bidentate ligand, trapping Palladium (Pd) or Copper (Cu) catalysts and leading to "black tar" products.[1]
Module 1: The Extraction Phase (pH Control)
User Issue: "I washed my reaction with water and brine, but my yield is 30% lower than expected. Where did my product go?"
Diagnosis: The product likely partitioned into the aqueous phase. The pyridine ring becomes protonated under acidic or even neutral conditions (depending on the buffer capacity), forming a water-soluble pyridinium salt.[1]
Technical Protocol: To ensure quantitative recovery, you must exploit the pH "switch" of the pyridine ring.
-
Quench: Dilute the reaction mixture (usually in DMF, DME, or Dioxane) with EtOAc or DCM.
-
Acidic Wash (Optional - for impurity removal):
-
Basification (Critical Recovery Step):
-
Take the aqueous acidic layer containing your product.
-
Slowly add saturated
or 1N NaOH until pH reaches 9–10 . -
Observation: The solution will turn cloudy as the free base precipitates.
-
-
Extraction:
-
Extract the now-basic aqueous layer with EtOAc (
). -
The deprotonated pyridine is lipophilic and will return to the organic phase.
-
Data Table: Solubility vs. pH Profile
| Phase | pH Condition | State of Molecule | Solubility Location |
| Acidic | pH < 3 | Pyridinium Cation ( | Aqueous Phase (High) |
| Neutral | pH 6–7 | Equilibrium | Partitioned (Losses occur) |
| Basic | pH > 9 | Free Base ( | Organic Phase (High) |
Module 2: Metal Scavenging (The "Black Tar" Issue)
User Issue: "My product is dark brown/black even after a column. NMR shows broad peaks."
Diagnosis: The pyridine nitrogen and pyrazole nitrogen are coordinating residual Palladium (from Suzuki coupling) or Copper (from cyclization).[1] Standard silica chromatography is often insufficient to break this chelation.
Troubleshooting Workflow:
Option A: The Chelation Wash (For <5g scale) [1]
-
Dissolve crude in EtOAc.
-
Wash with 10% aqueous L-Cysteine or 0.5M EDTA (pH 8) solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
The aqueous layer will often turn dark/colored as it pulls the metal out.
Option B: Solid Support Scavenging (For >5g scale) [1]
-
Dissolve crude in THF or MeOH.
-
Add SiliaMetS® Thiol or QuadraPure™ TU (functionalized silica resins) at 5–10 wt% relative to crude.
-
Stir at 40°C for 2 hours.
-
Filter through a 0.45µm pad.
Visualization: Metal Removal Decision Tree
Caption: Workflow for selecting the appropriate metal scavenging technique based on reaction scale.
Module 3: Regioisomer Purification (1,5- vs 1,3-Dimethyl)
User Issue: "I see a small impurity (~5-10%) by HPLC with the same mass. Is this the regioisomer?"
Diagnosis: If the pyrazole ring was formed via condensation of methylhydrazine with a diketone, you likely have a mixture of the 1,5-dimethyl (desired) and 1,3-dimethyl (undesired) isomers.[1] These are difficult to separate on silica due to similar polarity.
Resolution Strategy:
-
Recrystallization (Preferred):
-
Flash Chromatography:
Module 4: Stability & Storage
User Issue: "Can I store this intermediate, or must I use it immediately?"
Stability Profile:
-
Bromine Integrity: Stable to air and moisture. Avoid storage in solvents containing traces of Pd catalyst, as slow oxidative addition can occur over weeks.[1]
-
Light Sensitivity: Pyridines can form N-oxides over long periods in sunlight. Store in amber vials.
-
Hygroscopicity: The free base is not significantly hygroscopic, but the HCl salt is highly hygroscopic.
Recommended Storage:
-
Form: Free Base (Solid)[1]
-
Temp: 4°C or -20°C
-
Atmosphere: Inert (Argon/Nitrogen) preferred but not strictly required.[1]
References & Grounding
-
Suzuki Coupling Workup & Pd Removal:
-
Pyridine-Pyrazole Synthesis & Regioselectivity:
-
General Pyrazole Bromination:
-
Source: "Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives." Confirms the stability and methods for introducing bromine at the 4-position of the pyrazole ring.
-
Link:
-
-
Metal Scavenging Protocols:
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine in acidic vs basic media
Technical Support Center: 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
-
Case ID: STAB-PYR-044[1]
-
Compound Class: Halogenated Heterobiaryl
Executive Summary: Stability & Solubility Profile
This compound is a robust heterocyclic building block commonly used in medicinal chemistry for Suzuki-Miyaura cross-couplings.[1] Its stability profile is defined by the interplay between the basic pyridine ring and the electron-rich, N-methylated pyrazole core.
| Parameter | Acidic Media (pH < 4) | Basic Media (pH > 9) | Neutral Media (pH 7) |
| Solubility | High (Forms soluble salts) | Low (Precipitates as free base) | Low/Negligible |
| Chemical Stability | High (Resistant to hydrolysis) | Moderate-High (Stable to weak bases) | High |
| Primary Risk | Salt hygroscopicity | Nucleophilic attack (extreme conditions) | Aggregation/Precipitation |
Part 1: Solubility & Handling in Acid vs. Base
Acidic Media (pH < 4)
-
Mechanism: The pyridine nitrogen (
) is the primary protonation site. In dilute acids (e.g., 0.1 M HCl), the molecule forms a stable pyridinium salt, significantly enhancing aqueous solubility.[1] -
Behavior:
-
0.1 M - 1.0 M HCl: Rapid dissolution. The solution usually remains clear and stable.
-
Strong Acids (conc. H₂SO₄/HCl): The pyrazole nitrogen (N2) may also protonate (
), forming a di-cationic species.[1] While chemically stable, high ionic strength can sometimes cause "salting out" depending on the counter-ion.[1]
-
-
Recommendation: For LC-MS or NMR analysis, use acidic modifiers (Formic acid, TFA) to ensure homogeneity.[1]
Basic Media (pH > 9)
-
Mechanism: The molecule lacks acidic protons (N-H) due to the N-methyl substitution on the pyrazole ring. Therefore, it cannot form water-soluble anionic salts in base.[1]
-
Behavior:
-
Risk: While the ring systems are stable, the C-Br bond can be susceptible to metal-halogen exchange if exposed to strong organometallic bases (e.g., n-BuLi) or specific transition metal catalysts in basic conditions.[1]
Part 2: Troubleshooting Guide
Issue 1: "My compound precipitated during workup/extraction."
-
Diagnosis: You likely adjusted the pH to the "isoelectric" or neutral region where the compound is least soluble.
-
Solution:
-
If aiming for aqueous phase: Acidify to pH < 3 using 1M HCl.
-
If aiming for organic phase: Basify to pH > 10 using NaOH, then extract immediately with DCM or EtOAc.[1] Avoid pH 4–8.
-
Issue 2: "I see a new impurity peak after stirring in base for 24 hours."
-
Diagnosis: Although the pyrazole-pyridine bond is stable, extreme basic conditions (e.g., strong alkoxides at high heat) can sometimes attack the pyridine ring (Chichibabin-type mechanisms) or cause slow debromination if trace metals are present.[1]
-
Solution: Limit exposure to strong bases at elevated temperatures (
).[1] Ensure solvents are free of trace Pd/Cu contaminants if the base is present.
Issue 3: "The retention time shifts in LC-MS."
-
Diagnosis: pH sensitivity.[2] The protonated form (acidic mobile phase) and neutral form (basic mobile phase) interact differently with C18 columns.
-
Solution: Standardize mobile phase pH. We recommend 0.1% Formic Acid (pH ~2.7) for consistent retention and peak shape.
Part 3: Mechanistic Visualization
The following diagram illustrates the protonation states and solubility logic for the researcher's workflow.
Caption: Solubility and stability logic flow based on pH-dependent protonation states.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO? A: Yes. It is stable in DMSO at room temperature. However, avoid acidic DMSO solutions (which can form over time due to DMSO decomposition) if storing for months. Store at -20°C to prevent any slow debromination or oxidation.
Q2: Is the Bromine atom labile in acid? A: Generally, no.[1] The C-Br bond on the pyrazole ring is robust against non-oxidizing acids (HCl, H₂SO₄) at room temperature.[1] Avoid HBr with oxidants, as this could lead to bromine migration or exchange.[1]
Q3: What is the estimated pKa? A:
-
Pyridine Nitrogen:
(Primary basic site). -
Pyrazole Nitrogen (N2):
(Very weak base).[1] -
Note: These are estimated values based on fragment contributions. Empirical titration is recommended for precise formulation.
Q4: I need to run a Suzuki coupling. Is the base stability an issue?
A: No. Standard Suzuki bases (
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12615416, 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved February 18, 2026, from [Link]
-
MDPI Encyclopedia. (2022).[3] Synthesis and Properties of Pyrazoles. Retrieved February 18, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final protocol in the principles of analytical quality by design and regulatory compliance.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound incorporating both pyrazole and pyridine moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The purity of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a robust, reliable, and specific analytical method is not merely a procedural step but a cornerstone of drug development, mandated by regulatory bodies worldwide.[3][4]
This guide will detail a systematic process to develop a reversed-phase HPLC (RP-HPLC) method capable of accurately quantifying the target analyte while separating it from potential process-related impurities and degradation products.
The Method Development Workflow
A successful method development strategy is systematic, beginning with understanding the analyte and progressively refining chromatographic conditions until the desired performance is achieved and validated.
Caption: A systematic workflow for HPLC method development.
Part 1: Analyte Characterization and Initial Chromatographic Choices
Understanding the physicochemical properties of this compound is the critical first step.
-
Structure & Functionality: The molecule contains a pyridine ring, which is basic with a typical pKa around 5.2.[5] It also has a pyrazole ring and is substituted with a bromine atom and two methyl groups. These non-polar groups suggest the molecule is moderately hydrophobic, making it an ideal candidate for Reversed-Phase HPLC.
-
UV Absorbance: The presence of two heteroaromatic rings indicates strong UV absorbance, likely between 220-280 nm. A photodiode array (PDA) detector should be used initially to determine the absorbance maximum (λmax) for optimal sensitivity. For this guide, a λmax of 254 nm is assumed as a starting point.
-
Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, which are ideal for RP-HPLC.
Causality Behind Initial Choices: Based on this profile, a reversed-phase approach is logical. The basicity of the pyridine nitrogen necessitates the use of an acidic mobile phase modifier. This protonates the nitrogen, preventing undesirable interactions with residual silanols on the silica-based stationary phase, which would otherwise lead to poor peak shape (tailing).
Part 2: A Comparative Analysis of Stationary and Mobile Phases
The goal of this phase is to find the best combination of column and mobile phase that provides adequate retention and selectivity for the main peak and any potential impurities. We will compare three common RP-HPLC columns and two different acidic modifiers.
Experimental Protocol: Column and Mobile Phase Screening
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Columns Tested:
-
Column A: L1 - C18 (e.g., 150 mm x 4.6 mm, 5 µm) - General purpose hydrophobic column.
-
Column B: L7 - C8 (e.g., 150 mm x 4.6 mm, 5 µm) - Less retentive than C18.
-
Column C: L11 - Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) - Offers alternative selectivity through π-π interactions with the aromatic rings.[6]
-
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B (Aqueous):
-
Condition 1: 0.1% Formic Acid in Water
-
Condition 2: 0.1% Trifluoroacetic Acid (TFA) in Water[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient: 10-90% Acetonitrile over 20 minutes.
-
Sample: 0.1 mg/mL of this compound in 50:50 Acetonitrile:Water.
-
Comparative Data Summary
| Column | Mobile Phase Modifier | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Rationale & Observations |
| C18 | 0.1% Formic Acid | 12.5 | 1.4 | 8500 | Good retention, slight peak tailing observed. |
| C18 | 0.1% TFA | 12.8 | 1.1 | 11000 | Excellent peak shape. TFA is a stronger ion-pairing agent, improving interaction with the basic analyte.[7] |
| C8 | 0.1% TFA | 10.2 | 1.2 | 9800 | Lower retention as expected. May be useful if impurities are strongly retained. |
| Phenyl-Hexyl | 0.1% TFA | 13.5 | 1.1 | 12500 | Strongest retention and best efficiency, likely due to favorable π-π interactions between the phenyl rings of the stationary phase and the analyte's heteroaromatic rings. |
Part 3: Method Optimization and Forced Degradation
Optimization aims to refine the separation, ensuring robustness and the shortest possible run time while maintaining adequate resolution between the main peak and all potential impurities.
Caption: Relationship between key HPLC parameters and performance outcomes.
Forced Degradation Studies To ensure the method is stability-indicating, forced degradation studies must be performed as recommended by ICH guidelines.[8][9][10] These studies deliberately stress the analyte to generate potential degradation products. The goal is to prove that any degradants formed do not co-elute with the main analyte peak.[11][12]
Experimental Protocol: Forced Degradation
Prepare solutions of the analyte (~0.5 mg/mL) and subject them to the following conditions. Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid sample at 105°C for 48 hours.
-
Photolytic Stress: Solution exposed to UV light (ICH Q1B) for 24 hours.
The optimized method should demonstrate baseline separation between the main this compound peak and all degradant peaks, thus proving its specificity.
Part 4: Final Optimized Method and Validation Protocol
Following optimization and successful forced degradation studies, the final method is established and subjected to full validation according to ICH Q2(R2) guidelines.[13][14][15]
Final Recommended HPLC Method
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-14 min: 80% to 95% B
-
14-15 min: 95% B
-
15.1-18 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
Run Time: 18 minutes
System Suitability Test (SST) Criteria: Before any sample analysis, a standard solution is injected six times. The results must meet the following criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 10,000
-
%RSD of Peak Area: ≤ 1.0%
Method Validation Summary The method's fitness for purpose is confirmed by evaluating the following parameters.[4][14]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time from blanks, impurities, or degradants. | Confirms the method accurately measures only the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. | Demonstrates a proportional response of the method to analyte concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision (different day/analyst): ≤ 2.0% | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. The lowest concentration that can be quantified with acceptable precision and accuracy. | Defines the lower limit of the method's quantitative range. |
| Robustness | %RSD ≤ 2.0% for analyte peak area after deliberate small changes in method parameters (flow rate ±0.1, temp ±2°C, mobile phase pH ±0.1). | Shows the method's reliability with respect to minor variations in its execution. |
Conclusion
This guide has demonstrated a logical, science-driven approach to developing a robust, stability-indicating RP-HPLC method for the purity analysis of this compound. By comparing different stationary and mobile phases, systematically optimizing conditions, and performing rigorous validation as per ICH guidelines, we have established a method that is fit for its intended purpose in a regulated pharmaceutical environment. This approach ensures the generation of accurate and reliable data, which is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Hindawi. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
PPD. (n.d.). The Use Of Forced Degradation In Analytical Method Development. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
-
ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024, May 5). “Pyridine: Synthesis, Swiss-ADME and Applications.”. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Pyridine Ring Synthesis. [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole. [Link]
-
Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. onyxipca.com [onyxipca.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Bromo-Pyrazole Pyridines
Executive Summary
Bromo-pyrazole pyridines represent a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and oncology therapeutics. Their structural elucidation via Mass Spectrometry (MS) relies on two distinct analytical pillars: the unique isotopic signature of bromine and the characteristic ring-cleavage fragmentation of the fused heterocyclic core.
This guide provides a comparative technical analysis of these compounds, contrasting their MS behavior against chloro-analogs and non-halogenated variants. It details the specific fragmentation pathways (Neutral Loss, Retro-Diels-Alder) and offers a self-validating protocol for their identification in complex biological matrices.
Part 1: The Isotopic Fingerprint (Diagnostic Pillar 1)
The presence of a bromine atom provides an immediate, high-confidence diagnostic tag.[1] Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exhibits a near-perfect 1:1 intensity ratio between the
Comparative Analysis: Halogen Isotopic Signatures
The following table compares the "performance" of different halogenated scaffolds in terms of detectability and pattern recognition in MS spectra.
| Feature | Bromo-Scaffold ( | Chloro-Scaffold ( | Fluoro-Scaffold ( |
| Isotopic Pattern | Doublet (1:1) separated by 2 Da | Doublet (3:1) separated by 2 Da | Singlet (No isotope pattern) |
| Diagnostic Utility | High. The 1:1 "twin tower" peak is unmistakable in complex background noise. | Medium. The 3:1 ratio can be confused with overlapping peaks or background noise. | Low. Requires high-resolution MS (HRMS) to distinguish from other isobars. |
| Mass Defect | Negative mass defect (helps filter biological matrix interference). | Negative mass defect. | Positive mass defect. |
| Bond Strength (C-X) | Weaker (C-Br). Promotes specific radical losses in MS/MS. | Stronger (C-Cl). Often retains the halogen during fragmentation. | Strongest (C-F). Rarely fragments; hard to confirm position via MS/MS. |
Technical Insight: For drug metabolite identification, the Bromo-scaffold is superior to Chloro- or Fluoro-analogs because the 1:1 doublet is preserved in all fragment ions containing the bromine, acting as a tracer throughout the fragmentation tree [1, 2].
Part 2: Mechanistic Fragmentation Pathways
The fragmentation of bromo-pyrazole pyridines under Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) follows a predictable logic governed by bond dissociation energies and aromatic stability.
Primary Pathway: The "Halogen Dance" & Radical Loss
Unlike chloro-analogs, the C-Br bond is relatively weak. A characteristic fragmentation event is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (
-
Observation: The 1:1 doublet collapses into a single monoisotopic peak in the product ion spectrum.
-
Significance: Confirming the loss of the doublet proves the fragment no longer contains the halogen.
Secondary Pathway: Heterocyclic Ring Cleavage
The fused pyrazolo-pyridine core undergoes ring opening, typically via the loss of small stable neutral molecules.
-
Loss of HCN (27 Da): Common for pyrazoles and pyridines.
-
Loss of
(28 Da): Characteristic of the pyrazole ring (diazo character). -
Retro-Diels-Alder (RDA): Cleavage of the fused ring system.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree and fragmentation pathway for a generic bromo-pyrazole pyridine precursor.
Caption: Figure 1. Dual fragmentation pathways for Bromo-Pyrazole Pyridines. Pathway A utilizes the weak C-Br bond for diagnostic loss, while Pathway B retains the bromine tag to map the heterocyclic core.
Part 3: Experimental Protocol (Self-Validating)
To ensure high-confidence identification, the following protocol uses a "Self-Validating" approach where the isotopic pattern serves as an internal quality control (QC) check.
Instrument Setup
-
Ionization: ESI Positive Mode (Pyridine nitrogen protonates easily).
-
Analyzer: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation) or Triple Quadrupole (for sensitivity).
Step-by-Step Workflow
-
Sample Introduction: Direct infusion (for standards) or LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
Full Scan MS1 (QC Step 1):
-
Targeted MS/MS (CID):
-
Select the
isotope (lower mass) as the precursor. -
Apply stepped collision energy (20, 40, 60 eV).
-
-
Data Analysis (QC Step 2):
-
Look for the Neutral Loss of 79 Da (loss of radical Br) or 80 Da (loss of HBr).
-
Look for Neutral Loss of 27 Da (HCN).
-
Validation: Check fragments. Do high-mass fragments retain the 1:1 doublet? (They should, unless Br was lost).
-
Visualization: Analytical Workflow
Caption: Figure 2. Self-validating LC-MS/MS workflow. The "Isotopic Check" is the critical go/no-go gate for validating the presence of the bromo-scaffold.
Part 4: Distinguishing Regioisomers
A common challenge in synthesizing pyrazolo-pyridines is the formation of regioisomers (e.g., [1,5-a] vs [3,4-b] fusion).
-
Method: Compare the ratio of
to . -
Logic: The position of the Nitrogen in the pyridine ring relative to the Pyrazole fusion affects the stability of the HCN loss.
-
Isomer A: If N is adjacent to the fusion bridge, HCN loss is facile (High intensity peak).
-
Isomer B: If N is distal, ring opening is energetically higher (Low intensity peak).
-
-
Reference: Distinguishing isomers often requires comparing these relative abundances against a known standard [3, 4].
References
-
Chemistry LibreTexts. (2022). Isotope Abundance (Bromine and Chlorine Patterns).[3][5][6][7][8] Available at: [Link][6][7][9][10][11][12][13][14]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry (Br vs Cl). Available at: [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines.[10][12][14][15] Available at: [Link]
-
LCMS.cz. (2025).[13] Differentiating Isomers using High Resolution Mass Spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry.[16] Available at: [Link][9][12][14]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
- 16. gala.gre.ac.uk [gala.gre.ac.uk]
X-ray crystallography data for 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Executive Summary
This guide provides a rigorous comparative analysis for the structural characterization of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine . As a bifunctional ligand integrating a pyridine donor and a halogen-bonding pyrazole core, this molecule represents a critical scaffold for metal-organic frameworks (MOFs) and supramolecular assembly.
This document contrasts the target molecule against its two primary structural analogs: the non-brominated parent (1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole) and the phenyl-isostere (3-(4-bromophenyl)-5-methyl-1H-pyrazole). By analyzing these baselines, we establish the expected crystallographic metrics, packing behaviors, and synthesis protocols required for high-impact publication.
Part 1: The Comparative Data Profile
The following table benchmarks the target molecule against established crystallographic data. Use these values as reference standards during your data reduction and refinement.
| Feature | Target Molecule (Predicted/Experimental Goal) | Analog A: Non-Brominated Parent [1] | Analog B: Phenyl Isostere [2] |
| Formula | C₁₀H₁₀BrN₃ | C₁₀H₁₁N₃ | C₁₀H₉BrN₂ |
| Key Substituent | 4-Bromo (Halogen Donor) | 4-Hydro (Sterically Neutral) | 4-Bromo (Halogen Donor) |
| Crystal System | Likely Monoclinic/Triclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c or P-1 (Centrosymmetric) | P2₁/c | P2₁2₁2₁ |
| Unit Cell Vol (V) | ~1400–1500 ų (Est.)[1] | 1344.73 ų | 962.09 ų |
| Dihedral Twist | High (>30°) due to Br steric clash | Low (<15°) (Planar conjugated) | Moderate (~25°) |
| Primary Interaction | C-Br···N(py) (Halogen Bond) | C-H···N (Weak H-Bond) | C-H[2]···π / Br···Br |
| Z (Molecules/Cell) | 4 | 4 | 4 |
Critical Structural Insights
-
The "Twist" Factor (Sterics vs. Electronics):
-
Analog A is nearly planar, maximizing π-conjugation between the pyrazole and pyridine rings.
-
The Target , however, introduces a bulky Bromine atom at the 4-position. This creates a steric clash with the ortho-protons of the pyridine ring, forcing a significant dihedral twist.
-
Implication: Expect a reduction in electronic communication between rings, but an increase in solubility and distinct packing motifs driven by the twist.
-
-
Halogen Bonding (The "Magic Bullet"):
-
Unlike Analog B (Phenyl), which lacks a strong acceptor, the Target possesses a Pyridine Nitrogen.
-
Prediction: The crystal lattice will be dominated by C-Br···N halogen bonds (linear, ~170°), forming 1D supramolecular chains. This is a higher-energy interaction than the weak van der Waals forces seen in the non-brominated parent.
-
Part 2: Experimental Protocols (Self-Validating)
A. Synthesis Workflow (Regioselective)
Objective: Synthesize the target with >99% regiochemical purity to ensure single-crystal growth.
Step 1: Condensation (Skeleton Formation)
-
Reactants: 1-(Pyridin-4-yl)butane-1,3-dione (1.0 eq) + Methylhydrazine (1.2 eq).
-
Solvent: Ethanol (Abs). Reflux for 4 hours.
-
Validation: 1H NMR must show two methyl singlets. Note: Methylhydrazine yields two regioisomers (1,3-dimethyl vs 1,5-dimethyl). The 1,5-dimethyl isomer is thermodynamically favored in acidic conditions; use acetic acid if needed.
Step 2: Bromination (Functionalization)
-
Reactant: N-Bromosuccinimide (NBS) (1.05 eq) in Acetonitrile (MeCN).
-
Condition: Stir at RT for 2 hours. The reaction is electrophilic aromatic substitution at the activated 4-position of the pyrazole.
-
Quench: Pour into ice water. Filter the white precipitate.
-
Purification: Recrystallize from Ethanol/Water (9:1).
B. Crystallization Strategy (The "Slow-Diffusion" Method)
Objective: Grow X-ray quality single crystals suitable for Mo-Kα radiation.
-
Dissolution: Dissolve 20 mg of the purified target in 2 mL of Dichloromethane (DCM) (Good solubility).
-
Layering: Carefully layer 4 mL of Hexane or Diisopropyl Ether on top. Do not mix.
-
Environment: Seal with parafilm, poke 2 small holes, and store in a vibration-free dark area at 4°C.
-
Timeline: Harvest block-like crystals after 3–5 days.
-
Troubleshooting: If needles form (too fast), switch to slow evaporation of Methanol .
-
Part 3: Visualizations & Logic
Figure 1: Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw materials to diffraction data, highlighting the decision points for regioisomer control.
Caption: Workflow ensuring regioisomer purity prior to bromination, critical for obtaining single crystals.
Figure 2: Structural Logic & Interaction Hierarchy
This diagram explains the competing forces that define the crystal lattice of the target molecule compared to its analogs.
Caption: The interplay between steric twisting and halogen bonding drives the unique packing of the target.
References
-
Radi, S., et al. (2017).[3] "Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(p-tolyl)prop-2-en-1-one." Zeitschrift für Kristallographie - New Crystal Structures, 232(2).
-
Srivastava, A., et al. (2023). "Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole." Crystallographic Data, CCDC No. 2269982.[1]
-
Cooper, G. A., et al. (2017).[4][5] "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy." Journal of Chemical Physics, 147, 214303.[4]
Sources
The Bromine Enigma: A Comparative Analysis of Brominated vs. Non-Brominated Pyrazole Pyridines in Biological Systems
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the intricate world of medicinal chemistry, the pyrazole pyridine scaffold stands as a privileged structure, a testament to its remarkable versatility in targeting a wide array of biological entities. From inhibiting kinases implicated in cancer to thwarting microbial growth, these bicyclic heteroaromatic compounds are a cornerstone of modern drug discovery. A frequent strategy to modulate their potency and selectivity is halogenation, with bromination being a key, yet enigmatic, modification. This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated pyrazole pyridines, supported by experimental data and field-proven insights to aid researchers in their quest for novel therapeutics.
The Rationale Behind Bromination: A Double-Edged Sword
The introduction of a bromine atom to a pyrazole pyridine core is a deliberate and strategic decision in medicinal chemistry. Bromine, being larger and more lipophilic than hydrogen, can profoundly alter a molecule's physicochemical properties. This can lead to enhanced membrane permeability, improved binding affinity through halogen bonding, and altered metabolic stability. However, the effects are not always predictable and can be highly dependent on the specific scaffold and the biological target. As we will explore, bromination can be a powerful tool for potency enhancement, but it can also be detrimental to activity.
Comparative Biological Activity: A Tale of Two Halves
The influence of bromination on the biological activity of pyrazole pyridines is not a simple narrative of enhancement or reduction. Instead, it is a nuanced story where the context of the molecular scaffold and the specific biological target dictates the outcome.
Anticancer Activity: A Mixed Verdict
The pursuit of novel anticancer agents has seen extensive exploration of the pyrazole pyridine scaffold. Here, the role of bromination is particularly complex.
Some studies suggest that increasing the size of the halogen substituent on a pyridine ring can lead to a decrease in antiproliferative activity. An analysis of various halogenated pyridine derivatives has shown that inhibitory concentration (IC50) values tend to increase in the order of fluorine < chlorine < bromine, indicating that brominated compounds may be less potent in these specific cases.[1] This suggests that the steric bulk of the bromine atom might hinder optimal binding to the target protein.
Conversely, there are instances where bromination is integral to potent anticancer activity. For example, a study on plastoquinone analogs, which are not pyrazole pyridines but share the principle of halogenation for activity, demonstrated that brominated analogs exhibited significant growth inhibition in the micromolar range across a panel of cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer.[2][3] One particular brominated analog, BrPQ5, displayed remarkable activity with GI50 values ranging from 1.55 to 4.41 µM.[2][3] This highlights that for certain scaffolds and targets, the electronic and lipophilic contributions of bromine are favorable for bioactivity.
Kinase Inhibition: A Case of Detrimental Effects
Kinases are a major class of drug targets, particularly in oncology, and pyrazole pyridines are a well-established class of kinase inhibitors.[3][4][5][6][7] However, the addition of bromine to these scaffolds does not universally lead to improved inhibition.
A study on a series of pyrazolo[3,4-g]isoquinoline derivatives as Haspin kinase inhibitors provided a clear example of the negative impact of bromination. The introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition, with the brominated analog inhibiting the kinase by only 23% at a concentration of 1 µM.[8][9] This finding underscores the importance of the specific position of the bromine atom and the topology of the kinase's active site.
Antimicrobial Activity: A Glimmer of Promise
In the fight against infectious diseases, pyrazole pyridines have emerged as promising antimicrobial agents.[10][11] In this domain, bromination appears to hold potential for enhancing activity.
A study reporting on a 4-(5-bromothiophen-2-yl)-3-methyl-1-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide (SBrHZD) demonstrated notable antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 3 mg/ml, which was better than the standard drug rifampicin in the study.[12] While this study did not include a direct non-brominated analog for comparison, it points to the potential of brominated pyrazole pyridines in the development of new antibacterial agents. Further research with direct comparative data is necessary to fully elucidate the role of bromine in enhancing antimicrobial efficacy.
Data Summary: A Snapshot of Comparative Potency
| Compound Class/Target | Brominated Derivative Activity | Non-Brominated Derivative Activity | Observation | Reference |
| Antiproliferative Pyridines | Higher IC50 (Lower Potency) | Lower IC50 (Higher Potency) | Potency decreases with increasing halogen size (F > Cl > Br). | [1] |
| Haspin Kinase Inhibitors | 23% inhibition at 1 µM | Potent inhibition (e.g., IC50 = 167 nM for a methylated analog) | Bromination at the 8-position is detrimental to activity. | [8][9] |
| Antibacterial Pyrazolo[3,4-b]pyridines | MIC = 3 mg/ml vs. E. coli | Not directly compared | The brominated compound showed good activity. | [12] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to compare the biological activities of brominated and non-brominated pyrazole pyridines.
Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14][15]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the brominated and non-brominated pyrazole pyridine compounds in the appropriate cell culture medium. Add the compounds to the designated wells and include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[8]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the brominated and non-brominated pyrazole pyridine compounds in a 96-well plate containing broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[16] Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8][16]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Diagram of Broth Microdilution Method
Caption: Schematic of the broth microdilution assay for MIC determination.
Conclusion: Navigating the Nuances of Bromination
The decision to incorporate a bromine atom into a pyrazole pyridine scaffold is a complex one, with the potential for both significant benefits and unforeseen drawbacks. The available evidence suggests that the effect of bromination is highly context-dependent. In some anticancer and kinase inhibitor scaffolds, it may reduce activity, likely due to steric hindrance. Conversely, in the realm of antimicrobial agents, bromination shows promise for enhancing potency.
For researchers and drug development professionals, this underscores the necessity of empirical testing. Structure-activity relationship (SAR) studies that systematically compare brominated derivatives with their non-brominated and other halogenated counterparts are crucial. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses. By carefully considering the specific biological target and employing rigorous testing methodologies, the enigmatic role of bromine in the biological activity of pyrazole pyridines can be unraveled, paving the way for the development of more effective and selective therapeutics.
References
-
Broth microdilution - Wikipedia. (n.d.). Retrieved from [Link]
- Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. (2021). BMC Research Notes.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.).
- MTT Cell Assay Protocol. (n.d.).
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry.
- Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. (2011). Bioorganic & Medicinal Chemistry Letters.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. (n.d.). Molecules.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (2005). Organic Letters.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molecules.
- Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). Scientific Reports.
- Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). Pharmaceuticals.
- Antimicrobial Activity of Nitroaromatic Deriv
- Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). Tetrahedron.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules.
- Antimicrobial activity of some pyrazolo[3,4-b]pyridine deriv
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.).
Sources
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine proper disposal procedures
Part 1: Executive Summary & Immediate Directives
Stop. Before handling this compound for disposal, verify the following three conditions:
-
No Drain Disposal: Under no circumstances should this compound, or solutions containing it, be poured down the sink.[1] The pyridine moiety poses aquatic toxicity risks, and the halogenated nature requires thermal destruction.[1]
-
Segregation is Critical: This is a Halogenated Organic Waste . It must not be mixed with non-halogenated solvents (e.g., pure acetone/methanol waste streams) as this significantly increases disposal costs and complicates incineration.[1]
-
Acid Sensitivity: Do not mix with strong acids in the waste container. The basic pyridine ring can form salts, potentially generating heat or precipitating unexpected solids that clog waste lines.[1]
Part 2: Hazard Characterization & Rationale
To ensure safety, we must understand the "Why" behind the protocol. This molecule combines a pyridine ring with a brominated pyrazole.
| Structural Feature | Chemical Implication | Disposal Consequence |
| Bromine Substituent | Generates Hydrogen Bromide (HBr) gas upon combustion. | Mandatory Incineration with Scrubbers: Waste must be sent to a facility equipped to neutralize acid gases. Open burning is prohibited.[2][3] |
| Pyridine Ring | Basic nitrogen heterocycle; potential aquatic toxin. | pH Sensitivity: Avoid mixing with acidic oxidizers (e.g., Nitric Acid waste) to prevent exothermic neutralization or formation of toxic NOx fumes.[1] |
| Solid State (Powder) | Fine particulate; inhalation hazard (STOT SE 3). | Double Bagging: Solid waste must be sealed to prevent dust generation during transport. |
Key Hazards (GHS Class):
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired shelf stock, spilled powder, or excess weighing samples.[1]
-
Containment: Transfer the solid substance into a screw-cap compatible jar (High-Density Polyethylene - HDPE or Glass).
-
Labeling: Apply a hazardous waste label immediately.
-
Secondary Containment: Place the sealed jar inside a clear, sealable plastic bag (Zip-lock type) to contain any potential leakage or exterior dust.
-
Binning: Place in the laboratory's designated Solid Hazardous Waste Drum .
Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC effluent, or dissolved samples.[1]
-
Solvent Assessment: Determine the primary solvent.
-
If dissolved in DCM/Chloroform: It is already a halogenated stream.
-
If dissolved in Methanol/Acetone/DMSO: The presence of the brominated solute converts the entire volume into "Halogenated Waste."
-
-
Segregation: Pour into the Halogenated Organic Solvent carboy.
-
Critical: Do not fill carboys >90% full. Leave headspace for vapor expansion.
-
-
Rinsing: Rinse the original glassware with a small volume of acetone, then dispose of this rinse into the same Halogenated carboy.
Scenario C: Contaminated Debris
Applicability: Gloves, weighing boats, paper towels.[1]
-
Gross Contamination: If the debris has visible loose powder, place it in a separate sealed bag before discarding.[1]
-
Disposal: Discard into the Solid Hazardous Waste bin (often a yellow or black drum depending on facility codes).
-
Sharps: If dissolved in a syringe, expel liquid into the Halogenated Solvent stream, then dispose of the needle in the Biohazard/Sharps container (chemical contaminated).[1]
Part 4: Visual Workflow (Decision Logic)
The following diagram illustrates the decision-making process for segregating this specific compound to ensure regulatory compliance and safety.
Figure 1: Decision logic for segregating brominated pyridine derivatives. Note the critical conversion of non-halogenated solvents to halogenated waste streams upon contamination.[1]
Part 5: Regulatory & Compliance (RCRA Context)
While this specific research intermediate may not have a dedicated "U" or "P" list code (unless unused and pure), it is regulated by characteristic and class.[1]
-
Waste Classification: Hazardous Waste.[7]
-
RCRA Code (US):
-
European Waste Code (EWC): 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).[1]
Expert Insight:
"The presence of the bromine atom is the limiting factor. Commercial incinerators charge significantly more for halogenated waste because they must run caustic scrubbers to neutralize the HBr gas produced. Mislabeling this as 'Non-Halogenated' can damage incinerator infrastructure and lead to severe fines for your facility."
References
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List for Solvents). Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. Pyridine Toxicity and Disposal Profiles. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
